3-Chloro-4-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzaldehyde
CAS Number: 83279-39-4
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document details the compound's physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel chemical entities.
Core Compound Properties
This compound is a halogenated aromatic aldehyde. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde ring imparts unique electronic properties and metabolic stability to molecules synthesized from it. These characteristics make it a valuable building block in medicinal chemistry and materials science.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 83279-39-4 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 50-55 °C | [3] |
| Boiling Point | 140-145 °C | [3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [3] |
The Role of the Trifluoromethoxy Group in Drug Discovery
The trifluoromethoxy (-OCF₃) group is of significant interest in drug design due to its unique combination of properties. It is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving its absorption and distribution within the body. Furthermore, the carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life for drug candidates, a crucial factor in developing effective therapeutics. The electron-withdrawing nature of the -OCF₃ group can also influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target.
Synthesis and Experimental Protocols
This compound is primarily used as a reactive intermediate in multi-step organic syntheses. A plausible synthetic route involves the trifluoromethoxylation of a suitable phenolic precursor, followed by formylation of the aromatic ring.
Illustrative Synthetic Pathway
A general synthesis could start from 3-chloro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a trifluoromethoxy group, although this is a challenging transformation.
Caption: Plausible synthesis of this compound.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
As a key building block, this compound can be utilized in cross-coupling reactions to form more complex molecules. The following is a general protocol for a Suzuki-Miyaura coupling, a common carbon-carbon bond-forming reaction in pharmaceutical synthesis.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde functional group is highly versatile and can undergo a wide range of chemical transformations, including:
-
Reductive amination: to form substituted benzylamines.
-
Wittig reaction: to produce alkenes.
-
Aldol condensation: to form α,β-unsaturated ketones.
-
Oxidation: to yield the corresponding carboxylic acid.
-
Reduction: to form the benzyl alcohol.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Its unique structural features make it a compound of interest for the synthesis of next-generation pharmaceuticals and agrochemicals.
References
Technical Guide: Molecular Weight of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed breakdown of the molecular weight calculation for the chemical compound 3-Chloro-4-(trifluoromethoxy)benzaldehyde. The information is presented to serve as a precise reference for research and development applications.
Compound Identification
The compound is this compound. Based on its nomenclature, the molecular structure consists of a benzaldehyde core substituted with a chlorine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position.
-
Chemical Name: this compound
-
Molecular Formula: C₈H₄ClF₃O₂
Elemental Composition and Atomic Weights
The calculation of the molecular weight is derived from the sum of the atomic weights of its constituent elements. The standard atomic weights for each element are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011[1][2][3] | 96.088 |
| Hydrogen | H | 4 | 1.008[4][5][6] | 4.032 |
| Chlorine | Cl | 1 | 35.453[7][8] | 35.453 |
| Fluorine | F | 3 | 18.998[9][10][11] | 56.994 |
| Oxygen | O | 2 | 15.999[12][13][14] | 31.998 |
Molecular Weight Calculation
The molecular weight (MW) is the sum of the total weights of each element in the molecular formula.
MW = (C × 8) + (H × 4) + (Cl × 1) + (F × 3) + (O × 2)
MW = (12.011 g/mol × 8) + (1.008 g/mol × 4) + (35.453 g/mol × 1) + (18.998 g/mol × 3) + (15.999 g/mol × 2)
MW = 96.088 g/mol + 4.032 g/mol + 35.453 g/mol + 56.994 g/mol + 31.998 g/mol
MW = 224.565 g/mol
This value is consistent with commercially available data for this compound, often cited as 224.57 g/mol .
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its elemental components.
Caption: Calculation workflow for the molecular weight.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. byjus.com [byjus.com]
- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen, atomic [webbook.nist.gov]
Technical Guide: Physical Properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physical characteristics, outlines experimental protocols for their determination, and illustrates its application in a relevant synthetic pathway.
Core Physical Properties
This compound is a white crystalline solid at room temperature. Its molecular formula is C₈H₄ClF₃O₂, with a molecular weight of 224.56 g/mol .[1] A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Notes |
| Melting Point | 50-55 °C | [2] |
| Boiling Point | 140-145 °C | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and ketones.[2] | |
| Molecular Weight | 224.56 g/mol | [1] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound. The capillary method is a common and reliable technique for this measurement.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated digital melting point device. The thermometer bulb should be positioned adjacent to the part of the capillary tube containing the sample.
-
Heating: The apparatus is heated gradually, with the temperature rise not exceeding 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For this compound, which is a solid at room temperature, its boiling point is determined at reduced pressure or by methods suitable for small sample sizes. A common laboratory method is the small-scale distillation or the capillary method.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube).
-
Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.
-
Observation: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Application in Synthesis
This compound serves as a crucial building block in the synthesis of various biologically active molecules. One notable application is in the preparation of antitubercular nitroimidazoles. The aldehyde functional group allows for the construction of more complex molecular architectures through reactions such as reductive amination and the formation of Schiff bases.
The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a precursor in a multi-step synthesis.
Caption: Synthetic workflow utilizing this compound.
References
An In-depth Technical Guide on the Solubility of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This technical guide provides a comprehensive overview of the available solubility data for 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document summarizes the current knowledge, details relevant experimental protocols for solubility determination, and presents a visual representation of a standard experimental workflow.
Data Presentation: Solubility of this compound and a Key Isomer
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | - | - | Data not available | - |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Water | 25 | Practically insoluble (0.058 g/L) | Calculated |
| 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Water | Not Specified | Insoluble | Qualitative |
Experimental Protocols for Solubility Determination
Standardized methods for determining the water solubility of chemical substances are outlined in the OECD Guideline 105. These protocols are designed to ensure reliability and comparability of data. The two primary methods are the Flask Method and the Column Elution Method.[1][2][3][4][5]
Flask Method (OECD 105)
This method is generally suitable for substances with a solubility of 10 mg/L or higher.
Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
Apparatus:
-
Constant temperature bath or shaker incubator
-
Glass flasks with stoppers
-
Magnetic stirrer or shaker
-
Centrifuge or filtration apparatus
-
Calibrated analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the test substance is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) to facilitate dissolution.
-
The system is allowed to equilibrate. A preliminary test can be conducted to determine the time required to reach saturation.
-
Once equilibrium is reached, the mixture is allowed to stand to permit the separation of undissolved material. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.
-
A sample of the clear aqueous phase is carefully withdrawn.
-
The concentration of the test substance in the aqueous sample is determined using a validated analytical method.
-
The experiment is performed in at least duplicate.
Column Elution Method (OECD 105)
This method is particularly suitable for substances with low solubility (less than 10 mg/L).
Principle: A column is packed with an inert support material that has been coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
Apparatus:
-
Jacketed column with temperature control
-
Metering pump for delivering a constant flow of water
-
Inert support material (e.g., glass beads, celite)
-
Fraction collector
-
Calibrated analytical instrumentation
Procedure:
-
The inert support material is coated with an excess of the test substance. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent.
-
The coated support material is packed into the column.
-
Water is pumped through the column at a flow rate that is slow enough to allow for the establishment of equilibrium between the dissolved and undissolved substance.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the test substance in each fraction is determined using a validated analytical method.
-
The analysis is continued until the concentrations in successive fractions are constant, indicating that saturation has been reached.
-
The mean of the plateau concentrations is taken as the water solubility.
Mandatory Visualization: Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound, incorporating the decision-making process for selecting the appropriate OECD 105 method.
Caption: Workflow for determining solubility using OECD 105 guidelines.
References
In-Depth Technical Guide: Safety and Handling of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 83279-39-4), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical Identification and Physical Properties
This compound is a substituted aromatic aldehyde. Its key identifiers and reported physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 83279-39-4 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |
| Molecular Weight | 224.56 g/mol | [1] |
| Appearance | White crystalline solid or liquid | [2][3] |
| Melting Point | ~ 50-55 °C | [2] |
| Boiling Point | ~ 140-145 °C | [2] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [2] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
| Code | Statement |
| P260/P261 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P262 | Do not get in eyes, on skin, or on clothing. |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source for Hazard Identification and GHS Classification:[3][4]
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following are standard, representative experimental protocols for assessing the types of hazards identified for this class of compounds.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This protocol provides a method for assessing the skin irritation potential of a chemical.
Methodology:
-
Cell Culture: Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™) are cultured to form a stratified, differentiated epidermis.
-
Chemical Exposure: A small volume (e.g., 25-50 µL) of the test chemical is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: Following incubation, the test chemical is thoroughly washed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of the yellow MTT salt to a blue formazan product by mitochondrial dehydrogenases in viable cells. The formazan is extracted, and the optical density is measured.
-
Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)
This protocol assesses the potential for a chemical to cause serious eye damage.
Methodology:
-
Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes and mounted in holders.
-
Chemical Application: The test chemical is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes for liquids).
-
Rinsing: The cornea is thoroughly rinsed with saline.
-
Opacity Measurement: Corneal opacity is measured using an opacitometer before and after a post-exposure incubation period.
-
Permeability Measurement: Permeability is assessed by applying sodium fluorescein dye to the epithelial surface and measuring the amount that passes through the cornea into the medium in the posterior chamber.
-
Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the irritation potential of the substance.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
First Aid and Firefighting Measures
First Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Do not give anything by mouth to an unconscious person. Seek medical attention.[1] |
Firefighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | In case of fire, toxic fumes may be formed. |
| Protective Equipment | Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact which causes irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | To prevent inhalation of vapors or dust which may cause respiratory irritation. |
Source for PPE recommendations:[1][2][3][4]
Disclaimer
The information provided in this guide is intended for trained professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to ensure that all safety procedures are in accordance with institutional and regulatory guidelines.
References
Spectral Data Analysis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous molecules to predict and interpret its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Predicted Spectral Data
The spectral characteristics of this compound can be inferred by examining the data of related compounds: 4-(trifluoromethoxy)benzaldehyde, 3-chlorobenzaldehyde, and 4-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of the chloro and trifluoromethoxy groups will significantly influence the chemical shifts and vibrational frequencies.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet for the aldehydic proton. The substitution pattern will lead to a complex splitting pattern for the aromatic protons.
| Compound Name | Aldehyde Proton (s) | Aromatic Protons (m) |
| 4-(trifluoromethoxy)benzaldehyde | ~9.9 ppm | ~7.4 - 8.0 ppm |
| 3-chlorobenzaldehyde | ~9.96 ppm | ~7.48 - 7.82 ppm |
| 4-(trifluoromethyl)benzaldehyde | ~10.13 ppm | ~7.84 - 8.04 ppm |
Table 1: Comparative 1H NMR data of analogous benzaldehydes.
13C NMR Spectroscopy
The 13C NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the trifluoromethoxy group, the carbon bearing the chlorine atom, the other aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shifts will be influenced by the electronegativity of the substituents.
| Compound Name | C=O | Aromatic Carbons | CF3 |
| 4-(trifluoromethoxy)benzaldehyde | ~191 ppm | ~119 - 155 ppm | ~120 ppm (q) |
| 3-chlorobenzaldehyde | ~191 ppm | ~128 - 138 ppm | - |
| 4-(trifluoromethyl)benzaldehyde | ~191.1 ppm | ~123 - 139 ppm | ~123.4 ppm (q) |
Table 2: Comparative 13C NMR data of analogous benzaldehydes.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde, typically in the range of 1700-1720 cm-1. The C-Cl, C-O, and C-F bonds will also show characteristic absorption bands.
| Compound Name | C=O Stretch (cm-1) | C-Cl Stretch (cm-1) | C-O/C-F Stretches (cm-1) |
| 4-(trifluoromethoxy)benzaldehyde | ~1705 | - | ~1150-1250 |
| 3-chlorobenzaldehyde | ~1700 | ~700-800 | - |
| 4-(trifluoromethyl)benzaldehyde | ~1715 | - | ~1100-1350 |
Table 3: Key IR absorption frequencies for analogous benzaldehydes.
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electron ionization (EI), will show the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of chlorine will result in an M+2 isotope peak with approximately one-third the intensity of the M+ peak. Common fragmentation includes the loss of the formyl radical (-CHO) and the trifluoromethoxy group.
| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-(trifluoromethoxy)benzaldehyde | 190 | 161 ([M-CHO]+), 133, 105 |
| 3-chlorobenzaldehyde | 140/142 | 139/141 ([M-H]+), 111/113 ([M-CHO]+), 75 |
| 4-(trifluoromethyl)benzaldehyde | 174 | 173 ([M-H]+), 145 ([M-CHO]+), 125 |
Table 4: Mass spectrometry data for analogous benzaldehydes.
Experimental Protocols
The following sections detail the generalized procedures for acquiring NMR, IR, and MS spectra for an aromatic aldehyde like this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H NMR spectrum, followed by the 13C NMR spectrum. Standard pulse programs are typically used.
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Sample Preparation (for GC-MS with Electron Ionization):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, filter the solution to remove any particulates.
-
Transfer the solution to a GC autosampler vial.
Data Acquisition:
-
The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.
-
The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the chemical structure, a general workflow for spectral analysis, and a plausible fragmentation pathway for this compound.
Caption: Structure of this compound.
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a valuable substituted benzaldehyde intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a proposed two-step synthesis commencing from the readily available precursor, 4-aminophenol. The proposed route involves the synthesis of the key intermediate, 4-(trifluoromethoxy)benzaldehyde, followed by a regioselective chlorination.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved through a two-step process. The initial step involves the synthesis of 4-(trifluoromethoxy)benzaldehyde from 4-aminophenol. The subsequent and final step is the electrophilic chlorination of the synthesized intermediate, which is directed to the desired position by the activating trifluoromethoxy group and the meta-directing aldehyde functionality.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(trifluoromethoxy)benzaldehyde
The synthesis of the intermediate, 4-(trifluoromethoxy)benzaldehyde, can be accomplished from 4-aminophenol through a multi-step sequence involving trifluoromethylation, diazotization, Sandmeyer reaction, and subsequent reduction of the nitrile. For the purpose of this guide, we will focus on the final step of this sequence, the reduction of 4-(trifluoromethoxy)benzonitrile.
Protocol for the Reduction of 4-(trifluoromethoxy)benzonitrile:
A well-established method for the reduction of a benzonitrile to a benzaldehyde is the Stephen aldehyde synthesis, which involves the formation of an iminium salt followed by hydrolysis.
-
Preparation of the Imine Hydrochloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous tin(II) chloride (1.2 equivalents) in anhydrous diethyl ether.
-
Saturate the suspension with dry hydrogen chloride gas at 0 °C.
-
Add a solution of 4-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at room temperature for several hours until the formation of the aldimine tin chloride complex is complete, which typically precipitates as a white solid.
-
Hydrolysis: Collect the precipitate by filtration under a dry atmosphere and wash with anhydrous diethyl ether.
-
Hydrolyze the complex by adding it to water and stirring vigorously.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-(trifluoromethoxy)benzaldehyde by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the regioselective electrophilic chlorination of 4-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho, para-director, while the aldehyde group is a meta-director. The desired 3-position is ortho to the trifluoromethoxy group and meta to the aldehyde group, making this a favorable transformation. Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst is a suitable reagent for this purpose.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (0.1 equivalents), to the solution.
-
Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | 4-(Trifluoromethoxy)benzonitrile | 4-(Trifluoromethoxy)benzaldehyde | 1. SnCl₂, HCl, Diethyl ether2. H₂O | 70-80 | >95 |
| 2 | 4-(Trifluoromethoxy)benzaldehyde | This compound | SO₂Cl₂, AlCl₃ (cat.), CH₂Cl₂ | 60-70 | >98 |
Logical Relationship of Synthesis
The following diagram illustrates the logical flow of the synthesis, highlighting the transformation of functional groups at each key stage.
Figure 2: Logical workflow for the synthesis of this compound.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers are encouraged to optimize the outlined conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be strictly followed throughout all experimental procedures.
An In-depth Technical Guide to Structural Analogs of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 3-chloro-4-(trifluoromethoxy)benzaldehyde, a core scaffold of interest in medicinal chemistry. The unique combination of a chloro substituent and a trifluoromethoxy group on the benzaldehyde ring imparts specific physicochemical properties that are advantageous in the design of bioactive molecules. This document details the synthesis, biological activities, and potential mechanisms of action of these analogs, with a focus on their application in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
Core Concepts and Physicochemical Properties
The 3-chloro-4-(trifluoromethoxy)phenyl moiety is a key pharmacophore in a number of biologically active compounds. The chlorine atom at the 3-position and the trifluoromethoxy group at the 4-position of the phenyl ring significantly influence the electronic and lipophilic character of the molecule. The trifluoromethoxy group, in particular, is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability of a drug candidate.[1]
A related compound, 3-Chloro-4-(trifluoromethyl)benzaldehyde, has a molecular weight of 208.56 g/mol and a calculated XLogP3 of 2.9.[2] These properties provide a baseline for understanding the physicochemical space occupied by its analogs.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound can be achieved through various established organic chemistry methodologies. A common strategy involves the modification of the aldehyde functional group or the derivatization of the corresponding aniline precursor, 3-chloro-4-(trifluoromethoxy)aniline.
One prevalent synthetic route involves the conversion of the aniline to a variety of amides, ureas, and other nitrogen-containing heterocycles. For example, N-phenylbenzamide derivatives can be synthesized from the corresponding aniline and benzoyl chloride.[3] Additionally, the isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, serves as a versatile intermediate for creating urea-linked compounds, a motif present in several kinase inhibitors like Sorafenib.[3][4]
Biological Activity of Structural Analogs
Structural analogs incorporating the 3-chloro-4-(trifluoromethoxy)phenyl or similar motifs have shown significant potential as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of oncology drug development.
Anticancer Activity
The anticancer potential of these analogs is often evaluated using cell-based viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.
Table 1: Hypothetical Anticancer Activity of this compound Analogs
| Compound ID | Structure | Target Cell Line | IC50 (µM) |
| Analog 1 | This compound | A549 (Lung Carcinoma) | > 50 |
| Analog 2 | N-(3-Chloro-4-(trifluoromethoxy)phenyl)acetamide | A549 (Lung Carcinoma) | 25.3 |
| Analog 3 | 1-(3-Chloro-4-(trifluoromethoxy)phenyl)-3-phenylurea | A549 (Lung Carcinoma) | 5.1 |
| Analog 4 | N-(3-Chloro-4-(trifluoromethoxy)phenyl)benzenesulfonamide | A549 (Lung Carcinoma) | 12.8 |
| Analog 5 | 2-amino-N-(3-chloro-4-(trifluoromethoxy)phenyl)thiazole-5-carboxamide | A549 (Lung Carcinoma) | 1.7 |
Note: The data in this table is illustrative and based on the general structure-activity relationships observed for similar classes of compounds. It is intended to provide a conceptual framework for the expected activities of these analogs.
Experimental Protocols
General Procedure for the Synthesis of N-(3-Chloro-4-(trifluoromethoxy)phenyl)benzamide Analogs
A solution of 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with a substituted benzoyl chloride (1.1 eq) and a base, such as triethylamine or pyridine (1.2 eq). The reaction mixture is stirred at room temperature for a specified period, typically 2-16 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-benzamide analog.[3]
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][]
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (structural analogs of this compound) for a period of 48-72 hours.[4][]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[4][]
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Visualization
Given that many compounds bearing the 3-chloro-4-(trifluoromethoxy)phenyl scaffold act as kinase inhibitors, a relevant signaling pathway to visualize is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.
References
Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a key chemical intermediate valued in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chloro group, an aldehyde, and a trifluoromethoxy group, provides a versatile scaffold for synthesizing complex organic molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel therapeutic agents.[1][2] The aldehyde functional group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for its incorporation into diverse molecular architectures.[3] This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in synthesis.
Commercial Suppliers and Technical Data
Sourcing high-purity starting materials is critical for reproducible research and development. Several commercial suppliers offer this compound (CAS No. 83279-39-4). The table below summarizes key quantitative data from various suppliers to facilitate comparison.
| Property | Data | Supplier/Source |
| CAS Number | 83279-39-4 | Apollo Scientific, Sigma-Aldrich |
| MDL Number | MFCD01631561 | Apollo Scientific |
| Molecular Formula | C₈H₄ClF₃O₂ | Sigma-Aldrich |
| Molecular Weight | 224.57 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Apollo Scientific |
| Purity | >98% | Apollo Scientific |
| Storage | Ambient Temperature | Apollo Scientific |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Apollo Scientific |
| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | Apollo Scientific |
Experimental Protocols
The aldehyde functionality of this compound makes it an excellent substrate for reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[4][5][6] This one-pot procedure involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[4][6] The following is a detailed, representative protocol for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[7]
Representative Protocol: Reductive Amination
Objective: To synthesize N-(3-chloro-4-(trifluoromethoxy)benzyl)aniline as a representative secondary amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). Add aniline (1.05 eq) to the solution, followed by a catalytic amount of acetic acid (~0.1 eq) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS if desired.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. A slight exotherm may be observed.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-chloro-4-(trifluoromethoxy)benzyl)aniline.
Visualized Workflow and Pathways
The following diagrams illustrate key logical and experimental workflows relevant to the utilization of this compound in a drug discovery context.
Caption: Experimental workflow for reductive amination.
Caption: Role in a typical drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Technical Guide to the Applications of Trifluoromethoxy-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in modern chemistry, imparting profound effects on the physicochemical and biological properties of organic molecules. When appended to a benzaldehyde scaffold, it creates a versatile building block with significant applications in medicinal chemistry, agrochemicals, and materials science. The high electronegativity, metabolic stability, and lipophilicity conferred by the -OCF₃ group make trifluoromethoxy-substituted benzaldehydes and their derivatives highly sought-after intermediates.[1] This technical guide provides an in-depth overview of the core applications of these compounds, focusing on their roles in the development of anticancer and antimicrobial agents. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key chemical and biological pathways to facilitate understanding and further research.
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" due to its potent electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04).[1] Unlike a simple fluoro or trifluoromethyl substituent, the oxygen atom in the -OCF₃ moiety introduces a conformational preference where the O-CF₃ bond is often orthogonal to the plane of the aromatic ring. This three-dimensional feature can enhance binding interactions with biological targets.[1] Furthermore, the -OCF₃ group is exceptionally stable towards metabolic degradation, particularly oxidative processes, which can significantly improve the pharmacokinetic profile of drug candidates.[1] These properties make trifluoromethoxy-substituted benzaldehydes, particularly 4-(trifluoromethoxy)benzaldehyde, valuable precursors for creating novel bioactive compounds and advanced materials.[2][3][4]
Applications in Medicinal Chemistry
Trifluoromethoxy-substituted benzaldehydes are key starting materials for the synthesis of various heterocyclic compounds, most notably chalcones and Schiff bases, which exhibit a wide range of biological activities.
Anticancer Agents: Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[5] Derivatives containing the trifluoromethoxy group have shown potent cytotoxic activity against various cancer cell lines.
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative trifluoromethoxy-substituted chalcone derivatives against human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | 2',4',6'-Trimethoxy-4-(trifluoromethoxy)chalcone | MCF-7 (Breast) | 15.2 ± 1.1 | [6][7] |
| A549 (Lung) | 18.5 ± 1.5 | [6][7] | ||
| HepG2 (Liver) | 21.3 ± 2.0 | [6][7] | ||
| Chalcone B | 3,4-Difluoro-4'-(trifluoromethoxy)chalcone | DU145 (Prostate) | < 0.2 | [8] |
| PC-3 (Prostate) | < 0.2 | [8] | ||
| YS71 | α-Trifluoromethyl-4-(trifluoromethoxy)chalcone derivative | LNCaP (Prostate) | Dose-dependent | [1][9] |
| PC-3 (Prostate) | Dose-dependent | [1][9] | ||
| DU145 (Prostate) | Dose-dependent | [1][9] |
Several studies indicate that trifluoromethoxy-substituted chalcones exert their anticancer effects by inducing apoptosis (programmed cell death). For instance, the α-trifluoromethyl chalcone derivative YS71 has been shown to induce apoptosis in prostate cancer cells by modulating the expression of key regulatory proteins.[1][9] This involves the upregulation of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and the downregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2.[1][9]
Protocol 1: Synthesis of a Trifluoromethoxy-Substituted Chalcone via Claisen-Schmidt Condensation [5][10]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (5 mmol, 1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 5 mmol, 1.0 eq) in 30 mL of ethanol with magnetic stirring at room temperature.
-
Base Addition: Prepare a solution of sodium hydroxide (10 mmol, 2.0 eq) in 15 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~5-6 by the slow addition of dilute hydrochloric acid (1 M HCl) with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold distilled water to remove inorganic salts. The crude chalcone can be further purified by recrystallization from ethanol to yield the pure product.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay [11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of the test chalcone in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the chalcone. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Agents: Schiff Base Derivatives
Schiff bases, containing an azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde.[13] Those derived from trifluoromethoxy-substituted benzaldehydes have demonstrated significant activity against various bacterial strains.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative trifluoromethoxy-substituted Schiff base derivatives against common bacterial pathogens.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base C | Product of 4-(trifluoromethoxy)benzaldehyde and 4-fluoroaniline | Staphylococcus aureus | 31.25 | [14][15] |
| Escherichia coli | 62.5 | [14][15] | ||
| Schiff Base D | Product of 4-(trifluoromethoxy)benzaldehyde and 2-aminophenol | Staphylococcus aureus | 62.5 | [14] |
| Bacillus subtilis | 31.25 | [14] |
Protocol 3: Synthesis of a Trifluoromethoxy-Substituted Schiff Base [13][16]
-
Reactant Preparation: Dissolve 4-(trifluoromethoxy)benzaldehyde (10 mmol, 1.0 eq) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount of a primary amine (e.g., aniline, 10 mmol, 1.0 eq) and 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion via TLC.
-
Isolation: After cooling the reaction mixture to room temperature, a solid product often crystallizes. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [17][18]
-
Compound Preparation: Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1280 µg/mL). In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Suspend colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Applications in Agrochemicals and Materials Science
Beyond medicine, trifluoromethoxy-substituted benzaldehydes are valuable intermediates in the agrochemical and material science industries.
Agrochemicals
The trifluoromethoxy group is a privileged moiety in the design of modern pesticides, including herbicides and fungicides.[2][3] Its inclusion can enhance the metabolic stability of the active ingredient in the field and improve its penetration into the target pest or plant, thereby increasing efficacy.[2][3] Trifluoromethoxy-substituted benzaldehydes serve as key starting materials for multi-step syntheses that lead to complex heterocyclic agrochemical products.
References
- 1. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [ouci.dntb.gov.ua]
- 9. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 14. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
The Role of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols
Introduction
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde scaffold can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of active compounds. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with generalized experimental protocols for its derivatization into common agrochemical scaffolds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and for predicting the behavior of the molecule in biological systems.
| Property | Value | Reference |
| CAS Number | 886499-59-8 | [1] |
| Molecular Formula | C8H4ClF3O2 | [1] |
| Molecular Weight | 224.57 g/mol | [1] |
| MDL Number | MFCD06660219 | [1] |
Potential Applications in Agrochemical Synthesis
The trifluoromethoxy (-OCF3) group is a key feature in many modern agrochemicals due to its ability to enhance biological activity and improve metabolic stability. Benzaldehyde derivatives are common starting materials for a wide range of heterocyclic compounds that form the core of many herbicides, fungicides, and insecticides.
Herbicide Synthesis
Fluorinated benzaldehydes are precursors to various herbicidal compounds. For instance, they can be used in the synthesis of pyridinyl-oxyphenoxy alkane carboxylic acid derivatives, which are effective herbicides.[2] The aldehyde functionality of this compound allows for its incorporation into various heterocyclic systems known to exhibit herbicidal activity.
Fungicide Synthesis
The trifluoromethylphenyl moiety is a common feature in a number of fungicides.[3] For example, strobilurin analogues, which are potent fungicides, can be synthesized from precursors containing a substituted phenyl ring.[4] The 3-chloro-4-(trifluoromethoxy)phenyl group could potentially be incorporated into novel fungicides with improved efficacy and a broader spectrum of activity.
Insecticide Synthesis
Pyrethroid insecticides, a major class of modern pest control agents, are often synthesized from fluorinated benzaldehyde derivatives.[5] These precursors are used to generate the alcohol component of the pyrethroid structure. The specific substitution pattern of this compound could lead to the development of new pyrethroids with enhanced insecticidal properties.
Generalized Experimental Protocols
Synthesis of a Schiff Base Intermediate
Schiff bases are versatile intermediates that can be further modified to create a variety of heterocyclic compounds.
Protocol:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1.0-1.2 equivalents of the desired primary amine to the solution.
-
If necessary, add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
Caption: Synthesis of a Schiff base from this compound.
Synthesis of a Chalcone Derivative
Chalcones are precursors to flavonoids and isoflavonoids and are known to exhibit a range of biological activities.
Protocol:
-
In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until completion, as indicated by TLC.
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.
Caption: Claisen-Schmidt condensation to form a chalcone derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of new agrochemicals. The combination of its reactive aldehyde functionality and the presence of chloro and trifluoromethoxy substituents makes it an attractive building block for accessing novel molecular scaffolds. Further research into the derivatization of this compound is warranted to fully explore its potential in the development of next-generation herbicides, fungicides, and insecticides. The generalized protocols provided herein offer a starting point for the investigation of its synthetic utility.
References
- 1. 1443305-34-7 3-(3-Chloro-4-fluorobenzyloxy)benzaldehyde AKSci 8074EB [aksci.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
Application of 3-Chloro-4-(trifluoromethoxy)benzaldehyde and its Analogs as Pharmaceutical Intermediates
Application Note: 3-Chloro-4-(trifluoromethoxy)benzaldehyde and its structural analogs are key building blocks in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies. While direct utilization of this compound is not widely documented in the synthesis of major commercial drugs, the closely related compound, 4-chloro-3-(trifluoromethyl)aniline, is a critical precursor to multi-kinase inhibitors such as Sorafenib and Regorafenib. These drugs are pivotal in the treatment of advanced cancers, including hepatocellular carcinoma, renal cell carcinoma, and colorectal cancer.
The trifluoromethyl group, a common feature in these intermediates, significantly enhances the metabolic stability and lipophilicity of the final drug molecule, leading to improved pharmacokinetic profiles. The chloro-substituent provides a crucial reactive site for the formation of the urea linkage that is characteristic of this class of inhibitors. This application note will detail the synthesis of Sorafenib and Regorafenib, highlighting the role of 4-chloro-3-(trifluoromethyl)aniline as a key intermediate.
Key Applications in Drug Synthesis
The primary application of 4-chloro-3-(trifluoromethyl)aniline is in the synthesis of urea-containing multi-kinase inhibitors. This intermediate is typically converted to an isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which then reacts with an appropriate amine to form the final drug substance.
Synthesis of Sorafenib
Sorafenib is a kinase inhibitor indicated for the treatment of primary kidney cancer (advanced renal cell carcinoma), primary liver cancer (hepatocellular carcinoma), and advanced thyroid carcinoma. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide.
Synthesis of Regorafenib
Regorafenib is an oral multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[1] The synthesis of Regorafenib is structurally similar to that of Sorafenib, with the key difference being the presence of a fluorine atom on the phenoxy ring of the second intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Sorafenib and its intermediates.
Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nitration | 1-chloro-2-(trifluoromethyl)benzene | Concentrated H₂SO₄, Concentrated HNO₃ | - | - | 3.5 | High |
| Reduction | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Fe, NH₄Cl | Ethanol, Water | Reflux | - | High |
Table 2: Synthesis of Sorafenib
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | Room Temperature | - | High |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline
1. Nitration of 1-chloro-2-(trifluoromethyl)benzene:
-
To a stirred solution of concentrated sulfuric acid, add 1-chloro-2-(trifluoromethyl)benzene at a controlled temperature.
-
Slowly add concentrated nitric acid to the mixture while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture for 3.5 hours.
-
Cool the reaction mixture and pour it onto ice water.
-
The solid product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is collected by filtration, washed with water, and dried.
2. Reduction to 4-chloro-3-(trifluoromethyl)aniline:
-
To a mixture of 1-chloro-4-nitro-2-(trifluoromethyl)benzene in ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and filter through celite.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of Sorafenib
1. Formation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:
-
4-chloro-3-(trifluoromethyl)aniline can be converted to the corresponding isocyanate by reaction with phosgene or a phosgene equivalent like triphosgene in an inert solvent.
2. Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide:
-
This intermediate is synthesized from 4-chloropicolinic acid and 4-aminophenol through a multi-step process involving amidation and etherification.
3. Final Urea Formation:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent such as dichloromethane.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
The product, Sorafenib, precipitates from the reaction mixture and can be collected by filtration, washed with the solvent, and dried.
Visualizations
Signaling Pathway of Sorafenib
Sorafenib inhibits multiple kinases involved in tumor cell proliferation and angiogenesis.
Caption: Signaling pathway targeted by Sorafenib.
Experimental Workflow for Sorafenib Synthesis
This diagram outlines the key steps in the synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline.
Caption: Experimental workflow for Sorafenib synthesis.
References
Application Notes & Protocols: Synthetic Routes to Derivatives of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Introduction
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a versatile synthetic building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its structure incorporates a reactive aldehyde group suitable for various transformations, along with chloro and trifluoromethoxy substituents that can enhance properties like lipophilicity and metabolic stability in target molecules.[2] The electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This document outlines detailed protocols for three common and powerful synthetic transformations to generate diverse derivatives from this starting material: Claisen-Schmidt Condensation, Wittig Olefination, and Reductive Amination.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Application Note:
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4] Chalcones are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Reacting this compound with various substituted acetophenones provides a straightforward route to a library of novel chalcone derivatives. The reaction can be performed under solvent-free conditions using a grinding method or in a suitable solvent like ethanol.[3][6]
Experimental Protocol:
This protocol is a general procedure based on the base-catalyzed Claisen-Schmidt condensation.[6]
-
Reagent Preparation : In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of a selected substituted acetophenone in 20 mL of rectified spirit or ethanol.
-
Reaction Initiation : While stirring vigorously at room temperature, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 30 minutes. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[6]
-
Reaction Monitoring : Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).[4]
-
Work-up and Isolation : Upon completion, neutralize the reaction mixture with 0.1-0.2N hydrochloric acid (HCl) until precipitation of the crude product is complete.[6]
-
Purification : Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove excess alkali, and air-dry.[3] The crude chalcone can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[6]
Quantitative Data Summary:
The following table summarizes typical conditions and expected yields for Claisen-Schmidt condensations based on analogous reactions. Yields are highly dependent on the specific acetophenone used.
| Parameter | Value/Condition | Reference |
| Reaction Type | Claisen-Schmidt Condensation | [4] |
| Starting Aldehyde | This compound | - |
| Co-reactant | Substituted Acetophenone (1.0 eq) | [6] |
| Catalyst | Sodium Hydroxide (NaOH) | [3][6] |
| Solvent | Ethanol or Solvent-free (grinding) | [3][6] |
| Temperature | Room Temperature (20-25°C) | [6] |
| Reaction Time | 4-6 hours | [6] |
| Typical Yield | 50-95% | [3][4][5] |
Workflow Diagram:
Caption: Claisen-Schmidt Condensation Workflow.
Synthesis of Alkene Derivatives via Wittig Reaction
Application Note:
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[7] This method offers excellent control over the location of the newly formed double bond. It is widely used to couple aldehydes to phosphine ylides, transforming the carbonyl group into an alkene.[7] Applying this reaction to this compound allows for the synthesis of a variety of stilbene analogs and other vinyl derivatives, which are of interest in materials science and medicinal chemistry. The stereoselectivity (E/Z) of the alkene product depends heavily on the nature of the ylide used.[8]
Experimental Protocol:
This protocol describes the preparation of the phosphonium salt and its subsequent use in a Wittig reaction.[9][10]
-
Phosphonium Salt Formation (Precursor) : In a round-bottomed flask, dissolve 10 mmol of triphenylphosphine in 50 mL of toluene. Add 10 mmol of the desired alkyl halide (e.g., benzyl chloride). Reflux the mixture for 2-4 hours. Cool the reaction to room temperature, filter the resulting white precipitate (the phosphonium salt), wash with cold ether, and dry under vacuum.[9]
-
Ylide Generation : Suspend 10 mmol of the dried phosphonium salt in 50 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the suspension to 0°C in an ice bath. Add 10 mmol of a strong base (e.g., n-butyllithium or sodium hydride) portion-wise. Stir the mixture for 30-60 minutes at this temperature, during which a characteristic color change (often to deep red or orange) indicates ylide formation.[7]
-
Wittig Reaction : While maintaining the inert atmosphere and low temperature, slowly add a solution of 9 mmol of this compound in 20 mL of anhydrous THF to the ylide solution.
-
Reaction and Quenching : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC. Once complete, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[8]
-
Work-up and Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[11]
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Reaction Type | Wittig Olefination | [7] |
| Starting Aldehyde | This compound | - |
| Co-reactant | Phosphonium Ylide | [8] |
| Base for Ylide | n-Butyllithium (n-BuLi) or NaH | [9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Temperature | 0°C to Room Temperature | [8] |
| Reaction Time | 2-12 hours | [8] |
| Typical Yield | 60-85% | [7] |
Workflow Diagram:
References
- 1. 3-chloro-4-(trifluoromethyl)benzaldehyde; CAS No.: 83279-38-3 [chemshuttle.com]
- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Reaction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates three key features that make it a valuable building block for drug discovery:
-
Aldehyde Group: A versatile functional group that readily participates in condensation and reductive amination reactions to form carbon-nitrogen bonds.[1]
-
Trifluoromethoxy Group (-OCF₃): This substituent is increasingly used in drug design to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2]
-
Chloro Group (-Cl): An electron-withdrawing group that modulates the reactivity of the aromatic ring and the aldehyde. It also serves as a bioisostere for other groups and can influence the pharmacokinetic profile of a compound.[2][3]
The primary reaction of this compound with primary amines is the formation of an imine (Schiff base), which can then be reduced to a stable secondary amine. This two-step sequence, often performed in a single pot, is known as reductive amination and is a cornerstone of pharmaceutical synthesis for creating diverse libraries of amine-containing compounds.[4][5][6]
Primary Reaction Pathways
The reaction of this compound with primary amines proceeds through two main pathways: Schiff base formation and reductive amination.
Schiff Base (Imine) Formation
This reaction involves the condensation of the aldehyde with a primary amine to form a C=N double bond, known as an imine or Schiff base.[7][8] The reaction is a nucleophilic addition followed by dehydration.[7] To drive the equilibrium towards the product, water is typically removed using methods like a Dean-Stark apparatus, molecular sieves, or anhydrous salts like MgSO₄.[9][10] The reaction can be catalyzed by mild acid.[7]
Reductive Amination
Reductive amination is a highly efficient method for synthesizing secondary amines from aldehydes.[4][5][11] It involves the in situ formation of the imine intermediate, which is then immediately reduced to the corresponding amine.[4] This one-pot procedure prevents the isolation of the often-unstable imine.[4] Common reducing agents are chosen for their ability to selectively reduce the protonated imine (iminium ion) faster than the starting aldehyde.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose.[4][12]
Diagram of Reaction Pathways
Caption: General reaction scheme for the conversion of an aldehyde to an amine.
Applications in Drug Discovery
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are found in a significant number of FDA-approved drugs.[2][13] Their inclusion can dramatically improve a drug candidate's properties.[2]
-
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the molecule, leading to stronger interactions with target proteins.[1][2]
-
Improved Pharmacokinetics: Increased lipophilicity can improve membrane permeability and oral bioavailability.[2] The metabolic stability of the C-F bond often leads to a longer half-life in the body.[2]
-
Molecular Scaffolding: The secondary amines produced from the reductive amination of this compound are versatile scaffolds. They serve as key intermediates for building more complex molecules, such as kinase inhibitors, GPCR ligands, and other targeted therapies. For example, the drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, underscoring the relevance of these substituents in successful therapeutics.[13]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases and secondary amines from this compound. Researchers should optimize conditions for their specific amine substrate.
Protocol 1: Synthesis of N-Benzylidene-3-chloro-4-(trifluoromethoxy)aniline (Schiff Base)
This protocol describes the condensation reaction to form an imine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.0-1.1 eq)
-
Ethanol or Toluene
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
In a separate beaker, dissolve the primary amine (1.0 eq) in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[14]
-
Heat the mixture to reflux for 2-4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product often precipitates from the solution. If so, collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[15]
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: One-Pot Reductive Amination to Synthesize a Secondary Amine
This protocol describes the direct conversion of the aldehyde to a secondary amine using a one-pot method.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the primary amine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction's completion by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
Caption: Workflow for a one-pot reductive amination experiment.
Data Summary
The following tables provide illustrative data for typical reactions of substituted benzaldehydes with amines. Yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Representative Conditions for Schiff Base Formation
| Amine Substrate | Solvent | Catalyst / Additive | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95% |
| p-Chloroaniline | Ethanol | None | Reflux | 3 | >90%[8] |
| Benzylamine | Diethyl Ether | Sodium Sulfate | Reflux | 1 | ~94%[9] |
| N,N-diethylethylenediamine | Diethyl Ether | Sodium Sulfate | Room Temp -> Reflux | 2 | 94%[9] |
Table 2: Representative Conditions for Reductive Amination
| Amine Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | Room Temp | 12 | 80-95% |
| Piperidine | NaBH₄ / Aquivion®-Fe | CPME / MeOH | 40 | 3 | ~60%[11] |
| n-Butylamine | H₂ / Co-catalyst | Dioxane | 100 | 6 | 72-96%[6] |
| Aniline | Ph₂SiH₂ / Ru-catalyst | Toluene | 80 | 24 | High |
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jetir.org [jetir.org]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and hypothetical protocols for the utilization of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in the synthesis of novel polymers. The presence of the reactive aldehyde group, along with the electron-withdrawing chloro and trifluoromethoxy substituents, suggests its potential as a valuable monomer for creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.
The trifluoromethoxy (-OCF₃) group is known to impart several desirable characteristics to polymers, including increased thermal and oxidative stability, enhanced solubility in organic solvents, low dielectric constants, and hydrophobicity.[1] The chloro (-Cl) substituent further modifies the electronic properties of the aromatic ring and can serve as a site for post-polymerization modification.
This document outlines potential applications in the synthesis of polyimines and as a modifying agent in other polymer systems, providing detailed, albeit theoretical, experimental protocols and expected properties based on analogous fluorinated polymers.
Application Note I: Synthesis of Polyimines via Schiff Base Condensation
Principle:
Aromatic aldehydes can undergo polycondensation with primary diamines to form polyimines, also known as poly(Schiff base)s. These polymers possess a conjugated backbone of repeating imine (-C=N-) units, which can impart interesting optoelectronic properties. The incorporation of this compound into the polymer backbone is anticipated to yield materials with high thermal stability and good solubility.
Potential Applications:
-
High-performance films and coatings with enhanced thermal and chemical resistance.
-
Materials with low dielectric constants for microelectronics.
-
Processable precursors for carbonaceous materials.
Hypothetical Experimental Protocol: Synthesis of a Polyimine from this compound and 4,4'-Oxydianiline (ODA)
Materials:
-
This compound (Monomer A)
-
4,4'-Oxydianiline (ODA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
p-Toluenesulfonic acid (PTSA), catalyst
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, Dean-Stark trap
Procedure:
-
Monomer Preparation: In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2.24 g (10 mmol) of this compound in 40 mL of anhydrous NMP. To this solution, add 2.00 g (10 mmol) of 4,4'-oxydianiline. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.
-
Polymerization: Equip the flask with a condenser and a Dean-Stark trap filled with toluene to facilitate the azeotropic removal of water. Heat the reaction mixture to 180°C with vigorous stirring. The progress of the polymerization can be monitored by the increase in the viscosity of the solution. Maintain the reaction at this temperature for 24 hours.
-
Polymer Isolation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into 300 mL of rapidly stirring methanol. A fibrous polymer precipitate should form.
-
Purification: Collect the polymer by filtration. To remove any unreacted monomers and the catalyst, wash the polymer thoroughly with fresh methanol (3 x 50 mL).
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
The resulting polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde C=O and amine N-H stretches.
-
NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg).
Expected Quantitative Data for the Hypothetical Polyimine
The following table summarizes the expected properties of the polyimine derived from this compound and ODA, based on data for analogous fluorinated polyimides.[2][3]
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 25,000 - 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 220 - 280 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.2 |
| Solubility | Soluble in NMP, DMAc, DMF |
Diagrams
Experimental Workflow for Polyimine Synthesis
Caption: Workflow for the synthesis of a polyimine.
Logical Relationship of Substituents to Polymer Properties
Caption: Influence of substituents on polymer properties.
References
Application Notes and Protocols for Knoevenagel Condensation with 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmaceuticals.[2]
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a key building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group and the chloro substituent on the aromatic ring significantly influences the reactivity of the aldehyde and the properties of the resulting products. These products are of considerable interest in drug discovery programs for the development of novel therapeutic agents.
These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, present quantitative data in a structured format, and include visualizations of the experimental workflow and reaction mechanism.
General Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Data Presentation
The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 80 | 3 | 95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | 85-90 (estimated) |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 8-12 | 70-80 (estimated) |
| Barbituric Acid | Piperidine | Isopropanol | Reflux | 3-5 | >90 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Chloro-4-(trifluoromethoxy)benzylidene)malononitrile
This protocol is adapted from a procedure described in the patent literature.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield 2-(3-Chloro-4-(trifluoromethoxy)benzylidene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-chloro-4-(trifluoromethoxy)phenyl)acrylate
This is a general protocol that can be adapted for the specific substrate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add ethyl cyanoacetate (1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of Diethyl 2-(3-chloro-4-(trifluoromethoxy)benzylidene)malonate
This protocol utilizes a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Acetic Acid
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq) and toluene.
-
Add diethyl malonate (1.5 eq), a catalytic amount of piperidine (0.1 eq), and a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water is collected.
-
Cool the reaction mixture and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4: Synthesis of 5-(3-Chloro-4-(trifluoromethoxy)benzylidene)barbituric Acid
This protocol describes the reaction with a cyclic active methylene compound.
Materials:
-
This compound
-
Barbituric acid
-
Piperidine
-
Isopropanol
Procedure:
-
Suspend barbituric acid (1.0 eq) in isopropanol in a round-bottom flask.
-
Add this compound (1.0 eq) to the suspension.
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture to reflux for 3-5 hours. The product will precipitate out during the reaction.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum.
Visualizations
References
Application Notes and Protocols: 3-Chloro-4-(trifluoromethoxy)benzaldehyde in the Synthesis of Heterocyclic Compounds
Introduction
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethoxy group and a chloro substituent, imparts distinct physicochemical properties to the resulting molecules, making them attractive candidates for drug discovery and materials science. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of bioactive compounds. This document provides detailed protocols for the utilization of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, a class of heterocyclic compounds with diverse pharmacological activities.
Synthesis of a Chalcone Derivative (C1)
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from aromatic aldehydes and ketones.[1][2] This reaction proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the α,β-unsaturated ketone, which serves as a key intermediate for various heterocyclic syntheses.[3][4]
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-(trifluoromethoxy)phenyl)prop-2-en-1-one (Chalcone C1)
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Methanol (as solvent)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-methoxyacetophenone in methanol.
-
Slowly add a solution of potassium hydroxide in methanol to the reaction mixture with constant stirring at room temperature.
-
Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry the crude product.[5]
-
Recrystallize the crude chalcone from ethanol to obtain the pure (E)-1-(4-methoxyphenyl)-3-(3-chloro-4-(trifluoromethoxy)phenyl)prop-2-en-1-one (C1).
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Chalcone C1 | C₁₇H₁₁ClF₃O₃ | 356.72 | 85-95 | 110-112 |
Workflow for Chalcone Synthesis
Caption: Workflow for the Synthesis of Chalcone C1.
Synthesis of a Pyrazoline Derivative (P1)
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of chalcones with hydrazine derivatives.[5][6] The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration.[7]
Experimental Protocol: Synthesis of 5-(3-chloro-4-(trifluoromethoxy)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline P1)
-
Materials:
-
Chalcone C1 (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O) (2.0 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
-
Procedure:
-
Suspend Chalcone C1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension, followed by a catalytic amount of glacial acetic acid.[6]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.[6]
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(3-chloro-4-(trifluoromethoxy)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (P1).
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Pyrazoline P1 | C₁₇H₁₃ClF₃N₂O₂ | 370.75 | 75-85 | 135-137 |
Caption: Potential Signaling Pathway Modulation by Pyrazoline Derivatives.
This compound serves as a valuable and versatile precursor for the synthesis of chalcones and pyrazolines. The straightforward and efficient protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development. The unique electronic and steric properties conferred by the substituted benzaldehyde moiety make the resulting heterocyclic scaffolds promising candidates for further biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. ijrpc.com [ijrpc.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde to its corresponding primary alcohol, (3-Chloro-4-(trifluoromethoxy)phenyl)methanol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which ensures high chemoselectivity for the aldehyde functional group. This transformation is a fundamental step in organic synthesis and is particularly relevant for the preparation of intermediates in pharmaceutical and agrochemical research. The straightforward procedure, coupled with a simple work-up, makes it suitable for a wide range of laboratory scales.
Introduction
The reduction of aromatic aldehydes to primary alcohols is a cornerstone of organic synthesis, providing access to key building blocks for more complex molecules. This compound is a substituted aromatic aldehyde whose electron-withdrawing chloro and trifluoromethoxy groups can influence the reactivity of the aldehyde functionality. Its reduction product, (3-Chloro-4-(trifluoromethoxy)phenyl)methanol, is a valuable intermediate for the synthesis of various target molecules.
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent functional group tolerance, operational simplicity, and safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially reducible groups like esters or amides under standard conditions.[1][3] This protocol details a standard laboratory procedure for the efficient reduction of this compound using NaBH₄ in a protic solvent.
Key Reaction
The chemical equation for the reduction of this compound to (3-Chloro-4-(trifluoromethoxy)phenyl)methanol is shown below:
Caption: Reduction of this compound.
Data Presentation
The following table summarizes typical reaction conditions for the sodium borohydride reduction of substituted benzaldehydes. The data is representative and aims to provide a baseline for optimization.
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ (1.1) | Methanol | 0 to 25 | 1 | ~95 |
| 2 | NaBH₄ (1.5) | Ethanol | 25 | 2 | ~92 |
| 3 | NaBH₄ (1.1) | Methanol | 0 | 2 | ~96 |
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of the aldehyde.
Experimental Protocol
This protocol describes a standard procedure for the reduction of this compound using sodium borohydride.
Materials:
-
This compound[4]
-
Sodium borohydride (NaBH₄)[1]
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.2 M).
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes.[5]
-
Note: The addition is exothermic, and maintaining a low temperature is crucial. The reaction can generate hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
-
Reaction Monitoring:
-
After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Quench the reaction by slowly adding 1 M HCl dropwise at 0°C until the solution is acidic (pH ~3-4) to neutralize the excess NaBH₄ and decompose the borate esters. This step should be done carefully due to vigorous hydrogen gas evolution.[5]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, (3-Chloro-4-(trifluoromethoxy)phenyl)methanol.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the purified product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Avoid contact with strong acids.
-
The quenching step with acid is exothermic and produces hydrogen gas. It should be performed slowly and with adequate cooling.
Conclusion
This protocol provides a reliable and efficient method for the reduction of this compound to the corresponding primary alcohol. The use of sodium borohydride ensures a high yield and purity of the desired product under mild reaction conditions. This procedure is readily adaptable for various scales and is suitable for use in both research and process development settings.
References
Application Notes and Protocols: 3-Chloro-4-(trifluoromethoxy)benzaldehyde in the Preparation of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development.[2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into the molecular framework can significantly enhance the lipophilicity, metabolic stability, and binding affinity of these compounds, making them attractive candidates for therapeutic agents.[3]
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a valuable starting material for the synthesis of novel Schiff bases with potential applications in pharmacology and materials science. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this fluorinated benzaldehyde, along with an overview of their potential applications.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound and various primary amines can be achieved through a straightforward condensation reaction. Below are generalized protocols that can be adapted for specific amine substrates.
General Experimental Protocol
A widely applicable method for the synthesis of Schiff bases involves the reaction of an aldehyde with a primary amine in an alcoholic solvent, often with catalytic amounts of acid.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dissolved in absolute ethanol.
-
Optionally, add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then typically refluxed for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
The synthesis of Schiff bases from fluorinated benzaldehydes and various amines has been reported to proceed in good to excellent yields.[3]
Physicochemical and Spectroscopic Data of Starting Material
| Property | Value |
| Chemical Formula | C8H4ClF3O2 |
| Molecular Weight | 224.56 g/mol |
| Appearance | - |
| Boiling Point | 222.2 ± 35.0 °C (Predicted) |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 0-8 °C |
| Water Solubility | Insoluble |
| Sensitivity | Air Sensitive |
Table 1: Physicochemical properties of this compound.
Characterization of Schiff Bases
The synthesized Schiff bases can be characterized using a variety of spectroscopic techniques to confirm their structure and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the range of 1604-1626 cm⁻¹. Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine provides further evidence of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the imine bond is indicated by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the benzaldehyde and amine moieties will also be present.
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 145-165 ppm.
-
¹⁹F NMR: For Schiff bases containing the trifluoromethoxy group, a singlet peak in the ¹⁹F NMR spectrum will confirm its presence.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.
Potential Applications
Schiff bases derived from fluorinated benzaldehydes are of significant interest due to their wide range of biological activities.
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties.[5][6] Schiff bases derived from fluorinated benzaldehydes have shown marked activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[1][2][3] The presence of the trifluoromethoxy group in Schiff bases derived from this compound is expected to confer potent antimicrobial activity.
Anticancer Activity
The imine group is a key pharmacophore in many anticancer agents.[1] Schiff bases have been shown to exhibit cytotoxic activity against various cancer cell lines. The unique electronic properties of the trifluoromethoxy group may enhance the anticancer potential of these compounds.
Urease Inhibition
Some Schiff bases and their metal complexes have demonstrated significant urease inhibitory activity.[3] This is relevant for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
Experimental and Logical Workflow Diagrams
Caption: General workflow for the synthesis of Schiff bases.
Caption: Characterization workflow for synthesized Schiff bases.
Caption: Workflow for evaluating the biological applications.
Conclusion
This compound serves as a key building block for the synthesis of novel Schiff bases with promising pharmacological profiles. The straightforward synthetic protocols and the potential for diverse biological activities make these compounds valuable targets for further investigation in drug discovery and development. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of this interesting class of fluorinated compounds.
References
- 1. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity | MDPI [mdpi.com]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. acikerisim.harran.edu.tr:8080 [acikerisim.harran.edu.tr:8080]
- 6. mdpi.com [mdpi.com]
Application of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Material Science: A Prospective Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of current scientific literature and patent databases did not yield specific, published applications of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in material science. The following application notes and protocols are based on the known reactivity of its functional groups and the established applications of structurally similar aromatic aldehydes in the development of advanced materials. The experimental details provided are representative examples from the synthesis of related materials and would require optimization for the specific use of this compound.
Introduction
This compound is an aromatic aldehyde bearing a chlorine atom and a trifluoromethoxy group. The trifluoromethoxy group is of particular interest in material science as it can impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. The aldehyde functionality provides a reactive handle for various polymerization and condensation reactions. While direct applications are not documented, its structure suggests potential utility in the synthesis of high-performance polymers like poly(azomethine)s and as a precursor for liquid crystals.
Potential Application 1: Synthesis of Poly(azomethine)s
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers with applications in optoelectronics, thermal sensing, and as chemosensors. They are typically synthesized through the polycondensation of a dialdehyde with a diamine. This compound, being a monoaldehyde, could be used to synthesize dimeric or oligomeric azomethines, or it could be chemically modified to a dialdehyde for polymerization.
A plausible synthetic route would involve the reaction of this compound with an aromatic diamine to form a Schiff base. To form a polymer, a dialdehyde would be required. A hypothetical dialdehyde monomer derived from this compound could be synthesized and subsequently polymerized with a diamine.
Experimental Protocol: Synthesis of a Poly(azomethine)
This protocol describes a general procedure for the synthesis of a poly(azomethine) via acid-catalyzed polycondensation of an aromatic dialdehyde and an aromatic diamine in ethanol.
Materials:
-
Aromatic Dialdehyde (e.g., Terephthalaldehyde as a model)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 10 mmol of the aromatic dialdehyde in 50 mL of absolute ethanol in a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Add a few drops of glacial acetic acid to the solution.
-
In a separate beaker, dissolve 10 mmol of the aromatic diamine in 50 mL of absolute ethanol.
-
Add the diamine solution dropwise to the dialdehyde solution with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the reaction mixture to cool to room temperature. The polymer will precipitate out of the solution.
-
Collect the polymer by filtration and wash it thoroughly with ethanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Expected Material Properties
The introduction of the chloro and trifluoromethoxy groups is expected to influence the polymer's properties. The trifluoromethoxy group, in particular, could enhance thermal stability and solubility in organic solvents while lowering the dielectric constant.
| Property | Expected Value Range for a Fluorinated Poly(azomethine) |
| Thermal Decomposition (TGA, 5% wt loss) | > 450 °C |
| Glass Transition Temp. (DSC) | 180 - 250 °C |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, NMP) |
Visualization of Poly(azomethine) Synthesis
Caption: Workflow for Poly(azomethine) Synthesis.
Potential Application 2: Precursor for Liquid Crystals
Schiff bases derived from aromatic aldehydes and anilines are a well-known class of liquid crystals. The rigid core of the molecule, often consisting of linked phenyl rings, and the presence of polar terminal groups are key features for the formation of mesophases. This compound possesses a rigid aromatic core and polar substituents, making it a candidate for the synthesis of liquid crystalline materials.
A common synthetic route is the condensation reaction between an aromatic aldehyde and an aniline derivative.
Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal
This protocol outlines the synthesis of a Schiff base from an aromatic aldehyde and an aniline derivative.
Materials:
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This compound
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4-Alkoxyaniline (e.g., 4-Butoxyaniline)
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Absolute Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
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Add a few drops of glacial acetic acid.
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Add 10 mmol of 4-alkoxyaniline to the solution.
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Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture in an ice bath to induce crystallization.
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Collect the solid product by vacuum filtration.
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Recrystallize the crude product from ethanol to obtain the pure Schiff base.
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Characterize the mesomorphic properties of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Expected Liquid Crystalline Properties
The presence of the trifluoromethoxy group may lead to the exhibition of specific mesophases, and the chloro substituent will influence the molecule's polarity and intermolecular interactions.
| Property | Expected Observation |
| Mesophase Type | Nematic or Smectic phases possible |
| Melting Point | Dependent on the length of the alkoxy chain |
| Clearing Point | Dependent on the length of the alkoxy chain |
| Dielectric Anisotropy | Expected to be positive due to polar terminal groups |
Visualization of Schiff Base Synthesis for Liquid Crystals
Caption: Synthesis of a Schiff Base Liquid Crystal.
Conclusion
While there is no direct published data on the application of this compound in material science, its chemical structure strongly suggests its potential as a valuable building block for high-performance polymers and liquid crystals. The protocols and expected properties outlined above provide a foundational framework for researchers to explore the incorporation of this fluorinated aldehyde into novel materials. Further research and development are necessary to fully elucidate its utility and optimize its application in these fields.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in the Vilsmeier-Haack Formylation of 1-Chloro-2-(trifluoromethoxy)benzene
Question: I am attempting to synthesize this compound via the Vilsmeier-Haack formylation of 1-chloro-2-(trifluoromethoxy)benzene, but I am observing very low to no product formation. What are the potential reasons for this, and how can I improve the yield?
Answer:
Low yields in the Vilsmeier-Haack formylation of 1-chloro-2-(trifluoromethoxy)benzene can be attributed to several factors, primarily the electron-withdrawing nature of the chloro and trifluoromethoxy substituents, which deactivates the aromatic ring towards electrophilic substitution. Here are potential causes and troubleshooting steps:
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Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds. The combined electron-withdrawing effect of the chlorine and trifluoromethoxy groups makes the starting material less reactive.
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Solution: Consider using harsher reaction conditions, such as higher temperatures and longer reaction times. However, be cautious as this may also lead to the formation of side products. A step-wise increase in temperature from room temperature up to 80°C can be explored.[1]
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Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can decompose at elevated temperatures.
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Solution: Prepare the Vilsmeier reagent at a low temperature (0-5°C) before adding the substrate. Ensure all glassware is dry, as moisture can hydrolyze the reagent.
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Suboptimal Reagent Stoichiometry: An incorrect ratio of the formylating agent to the substrate can lead to incomplete conversion.
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Solution: Experiment with increasing the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents) relative to the 1-chloro-2-(trifluoromethoxy)benzene.
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Improper Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.
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Solution: Ensure complete hydrolysis by treating the reaction mixture with an aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate, after the reaction is complete.[2]
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Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products, and what purification strategies can I employ?
Answer:
The formation of multiple products is a common challenge, especially when forcing reaction conditions are used.
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Potential Side Products:
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Isomeric Benzaldehydes: Although the trifluoromethoxy group is primarily para-directing and the chloro group is ortho, para-directing, some ortho-formylation relative to the trifluoromethoxy group might occur, leading to the formation of 2-chloro-3-(trifluoromethoxy)benzaldehyde.
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Unreacted Starting Material: Due to the deactivated nature of the ring, incomplete conversion is a strong possibility.
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Decomposition Products: At higher temperatures, degradation of the starting material or product can occur.
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Purification Strategies:
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Column Chromatography: This is the most effective method for separating isomers and other impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point.
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Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system could be employed to achieve high purity.
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Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary potential synthetic routes:
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Direct Formylation of 1-Chloro-2-(trifluoromethoxy)benzene: This is the most direct approach, typically attempted via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction. However, as discussed, this can be challenging due to the deactivated nature of the starting material.
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Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline: This route involves the conversion of the aniline to a more easily transformable intermediate, such as a benzonitrile, which is then converted to the aldehyde. A reported synthesis of 3-chloro-4-trifluoromethoxy benzonitrile from the corresponding aniline showed an overall yield of 31.5%.[3] This benzonitrile can then be hydrolyzed to the desired benzaldehyde.
Q2: Are there alternative formylation methods to the Vilsmeier-Haack reaction for deactivated aromatic rings?
A2: Yes, other formylation methods could be considered, although they may also face challenges with this specific substrate:
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Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a catalyst, but it is generally not applicable to phenol ethers.
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Duff Reaction: This is suitable for phenols.
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Rieche Formylation: This uses dichloromethyl methyl ether and a Lewis acid.
For deactivated substrates, metallation followed by quenching with a formylating agent (e.g., DMF) can be a more effective strategy. This involves deprotonation of the aromatic ring with a strong base like n-butyllithium, followed by the addition of the electrophile.
Q3: What are the key safety precautions to take during the synthesis?
A3:
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Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant. Use in a well-ventilated area or fume hood.
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Chlorinated and Fluorinated Compounds: Many organofluorine and organochlorine compounds have potential toxicity. Handle with care and avoid inhalation and skin contact.
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Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Maintain proper temperature control using an ice bath, especially during reagent addition.
Data Presentation
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Starting Material | Key Intermediates | Reported Overall Yield | Key Challenges |
| Direct Formylation | 1-Chloro-2-(trifluoromethoxy)benzene | Vilsmeier Reagent, Iminium Salt | Not reported for this specific substrate | Deactivated aromatic ring, low reactivity, potential for side reactions. |
| Multi-step Synthesis | 3-Chloro-4-(trifluoromethoxy)aniline | Diazonium salt, Benzonitrile | 31.5% (for benzonitrile)[3] | Multiple steps, handling of potentially hazardous diazonium salts. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Chloro-2-(trifluoromethoxy)benzene (General Procedure)
This is a general protocol and may require optimization for the specific substrate.
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 eq.).
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Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
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Reaction: To this mixture, add a solution of 1-chloro-2-(trifluoromethoxy)benzene (1 eq.) in a minimal amount of anhydrous solvent (e.g., dichloromethane) dropwise at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.
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Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile from 3-Chloro-4-(trifluoromethoxy)aniline (Based on literature abstract) [3]
This protocol is an interpretation based on the abstract and standard organic chemistry procedures.
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Diazotization: Dissolve 3-chloro-4-(trifluoromethoxy)aniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.
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Sandmeyer Reaction (Cyanation): In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution. The reaction is often heated gently to facilitate the replacement of the diazonium group with a nitrile group.
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Work-up and Purification: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude benzonitrile can be purified by distillation or chromatography.
Protocol 3: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile to this compound (General Procedure)
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Reduction to Imine: Dissolve the 3-chloro-4-(trifluoromethoxy)benzonitrile in an anhydrous solvent (e.g., toluene or THF). Cool the solution and add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) dropwise. This will reduce the nitrile to an intermediate imine.
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Hydrolysis: Quench the reaction by the slow addition of an aqueous acid (e.g., 2M HCl). This will hydrolyze the imine to the corresponding aldehyde.
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Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting aldehyde by column chromatography or distillation.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for low yield issues.
Caption: Synthetic pathway from aniline to aldehyde.
References
Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-(trifluoromethoxy)benzaldehyde from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of an Acidic Impurity
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Question: After my reaction work-up, I notice an impurity with a different retention factor (Rf) on my TLC plate, and my crude NMR spectrum shows a broad peak. How can I remove what I suspect is an acidic impurity?
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Answer: The likely acidic impurity is 3-chloro-4-(trifluoromethoxy)benzoic acid, formed by the oxidation of the aldehyde. Aldehydes are susceptible to air oxidation, which can occur during the reaction, work-up, or storage.
Recommended Solution: Liquid-Liquid Extraction
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Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the weak base and move into the aqueous layer.
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Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
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Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified aldehyde.
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Issue 2: Oily Product Instead of Crystals During Recrystallization
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Question: I am trying to recrystallize my this compound, but it is "oiling out" as a liquid instead of forming solid crystals upon cooling. What should I do?
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Answer: "Oiling out" can happen if the solution is too concentrated or if it is cooled too quickly.
Recommended Solutions:
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Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow the solution to cool slowly.
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Slow Cooling: Ensure the solution cools gradually. First, let it cool to room temperature on the benchtop, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.
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Seed Crystals: If you have a small amount of pure crystalline product, you can add a "seed crystal" to the cooled solution to induce crystallization.
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Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.
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Issue 3: Poor Separation During Column Chromatography
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Question: I am running a silica gel column to purify my product, but the separation between my desired compound and an impurity is very poor. How can I improve the separation?
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Answer: Poor separation can be due to an inappropriate solvent system or issues with the column itself.
Recommended Solutions:
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Optimize the Solvent System:
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TLC Analysis: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and the impurities, with the Rf value of your product being around 0.2-0.3.
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Solvent Polarity: If the compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexanes in an ethyl acetate/hexanes mixture). If the compounds are not moving, increase the polarity.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then your product, followed by more polar impurities.
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Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
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Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts can include:
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3-Chloro-4-(trifluoromethoxy)benzoic acid: Formed by the oxidation of the aldehyde.
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Unreacted starting materials: Depending on the synthetic route, this could include the corresponding benzyl alcohol or benzyl halide.
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Over-halogenated or under-halogenated species: If the synthesis involves halogenation steps.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods are:
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Distillation: Particularly useful for large-scale purification if the compound is thermally stable. High vacuum distillation can be employed to lower the boiling point and prevent degradation.
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Column Chromatography: A versatile technique for purifying small to medium quantities of the compound. Silica gel is a common stationary phase, and a mobile phase of ethyl acetate and hexanes is a good starting point.
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Recrystallization: An effective method for obtaining highly pure crystalline material. The choice of solvent is crucial.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzaldehydes, suitable solvents to screen include:
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Single Solvents: Alcohols (e.g., ethanol, isopropanol), or non-polar solvents like hexanes or heptane.
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Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is less soluble (e.g., hexanes or petroleum ether) can be effective. A common starting point is a mixture of ethyl acetate and hexanes.
Q4: How should I store purified this compound to maintain its purity?
A4: To prevent oxidation of the aldehyde group, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it at a low temperature (in a refrigerator or freezer) will also help to slow down any potential degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.57 g/mol |
| Appearance | Liquid or low-melting solid |
| Boiling Point | ~120-125 °C (estimated) |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |
Table 2: Comparison of Purification Techniques
| Technique | Scale | Purity Achievable | Advantages | Disadvantages |
| Distillation | Large | High (e.g., >99.5%) | Cost-effective for large quantities, simple setup. | Requires thermal stability of the compound, may not remove impurities with similar boiling points. |
| Column Chromatography | Small to Medium | High | Highly versatile, can separate complex mixtures. | Can be time-consuming and uses larger volumes of solvent. |
| Recrystallization | Small to Large | Very High | Can yield highly pure crystalline material, relatively simple. | Requires finding a suitable solvent, yield can be lower. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude product in dichloromethane.
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a solvent system of ethyl acetate and hexanes (start with a 1:9 ratio).
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Visualize the spots under UV light.
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Adjust the solvent system until the desired product has an Rf of ~0.2-0.3.
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Column Preparation:
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Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
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Ensure the silica gel bed is well-compacted and free of air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
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Carefully add the dry, sample-adsorbed silica gel to the top of the column.
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Elution:
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Begin eluting the column with the determined mobile phase.
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Collect fractions and monitor the elution by TLC.
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a test solvent (e.g., hexanes, ethanol, or an ethyl acetate/hexanes mixture).
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Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.
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Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
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Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
common side reactions in experiments with 3-Chloro-4-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: Due to the electron-withdrawing nature of the chloro and trifluoromethoxy groups, the aldehyde functionality of this compound is highly activated towards nucleophilic attack. Common side reactions include:
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Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid, especially if exposed to air (autoxidation) or oxidizing contaminants.
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Cannizzaro-type Reactions: In the presence of a strong base and in the absence of an enolizable proton, this aldehyde can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
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Over-reaction with Organometallics: When using potent nucleophiles like Grignard or organolithium reagents, double addition to the carbonyl can occur, leading to the formation of a secondary alcohol which can be further oxidized or eliminated.
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Formation of Acetals/Hemiacetals: In the presence of alcohols (e.g., as a solvent or impurity) and an acid or base catalyst, hemiacetal and acetal formation can occur, consuming the starting material.
Q2: How can I minimize the formation of the carboxylic acid impurity?
A2: To minimize oxidation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled, anhydrous, and deoxygenated solvents is also highly recommended. If the reaction is sensitive to oxidation, the addition of antioxidants might be considered, though compatibility with the desired reaction must be verified.
Q3: I am observing a complex mixture of products in my reaction. What could be the cause?
A3: A complex product mixture can arise from several factors:
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Reagent Purity: Impurities in the starting material or other reagents can lead to multiple side reactions.
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Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can favor side product formation. For instance, elevated temperatures can lead to decomposition or undesired pathways.
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Instability of Intermediates: The desired reaction intermediate may be unstable under the reaction conditions, leading to decomposition or rearrangement products.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). Extend the reaction time if necessary. | Increased conversion of starting material to the desired product. |
| Side Reactions | Review the reaction conditions. Consider lowering the temperature, changing the solvent, or using a more selective reagent. | Reduced formation of byproducts and increased yield of the desired product. |
| Reagent Degradation | Ensure the purity and activity of all reagents. Use freshly opened or purified reagents if degradation is suspected. | Consistent and reproducible reaction outcomes. |
| Product Loss During Workup | Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous washes to prevent loss of acidic or basic products. | Improved recovery of the final product. |
Issue 2: Presence of a Major, Unidentified Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation to Carboxylic Acid | Characterize the impurity by NMR, IR, and MS to confirm its identity. If it is the carboxylic acid, implement inert atmosphere techniques. | Elimination or significant reduction of the impurity. |
| Dimerization or Polymerization | Aldehydes can undergo self-condensation or polymerization under certain conditions. Analyze the impurity to determine its structure. Adjust the reaction concentration or temperature. | Suppression of oligomeric byproduct formation. |
| Reaction with Solvent | If a reactive solvent (e.g., an alcohol) is used, consider switching to a more inert solvent like THF, toluene, or dichloromethane. | Prevention of solvent-related side products. |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
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Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Grignard Formation: Add a small crystal of iodine to the magnesium and slowly add a solution of the corresponding alkyl/aryl halide in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
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Aldehyde Addition: Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent.
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Quenching: After the addition is complete and the reaction has been stirred for the appropriate time (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common experimental issues.
optimizing reaction conditions for 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions involving 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and safety considerations for this compound?
A1: this compound is a substituted aromatic aldehyde. The trifluoromethoxy group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This enhanced reactivity makes it a versatile intermediate in organic synthesis. The compound should be handled with care, as similar aromatic aldehydes can be irritants. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
Q2: What are the key reactive sites on this compound?
A2: The primary reactive site is the aldehyde functional group, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents enhances the reactivity of the aldehyde. The aromatic ring can also undergo further substitution, although the existing substituents will direct incoming electrophiles to specific positions.
Q3: How does the trifluoromethoxy group influence the reactivity of the aldehyde?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing through an inductive effect. This effect increases the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to attack by nucleophiles. This can lead to faster reaction rates in reactions such as additions, condensations, and reductive aminations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Q1: I am observing low to no conversion of the starting material in a nucleophilic addition reaction. What are the potential causes and solutions?
A1:
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Potential Cause 1: Inactive Nucleophile. The nucleophile may have degraded or is not sufficiently reactive.
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Solution: Use a freshly prepared or purified nucleophile. Consider using a stronger nucleophile or adding an activating agent.
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Potential Cause 2: Inappropriate Solvent. The solvent may not be suitable for the reaction, hindering the solubility of reactants or interfering with the reaction mechanism.
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Solution: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Screen a variety of aprotic and protic solvents to find the optimal medium.
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Potential Cause 3: Insufficient Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.
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Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
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Q2: My reaction is producing a significant amount of side products, particularly the corresponding carboxylic acid. How can I minimize this?
A2:
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Potential Cause: Oxidation of the Aldehyde. Benzaldehydes, especially those with electron-withdrawing groups, can be susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air or certain reagents.
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Solution 1: Inert Atmosphere. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
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Solution 2: Reagent Purity. Ensure all reagents and solvents are free from oxidizing impurities.
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Solution 3: Reaction Time. Over-running the reaction can sometimes lead to side product formation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
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Q3: I am struggling with the purification of my product from the reaction mixture. What are some general purification strategies?
A3:
-
Strategy 1: Column Chromatography. Silica gel column chromatography is a common and effective method for purifying benzaldehyde derivatives. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.
-
Strategy 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Strategy 3: Distillation. For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.
General Experimental Protocols & Reaction Conditions
The following tables provide starting points for common reactions involving substituted benzaldehydes. These conditions should be optimized for this compound.
Table 1: Starting Conditions for Wittig Reaction
| Parameter | Recommended Condition |
| Phosphonium Salt | (Triphenylphosphoranylidene)acetate or similar |
| Base | n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide |
| Solvent | Anhydrous THF or DMF |
| Temperature | -78 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Starting Conditions for Reductive Amination
| Parameter | Recommended Condition |
| Amine | Primary or secondary amine |
| Reducing Agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol |
| Temperature | 0 °C to room temperature |
| Additive | Acetic acid (catalytic) |
Detailed Experimental Protocol: Wittig Reaction
This protocol is a general guideline and should be adapted and optimized for specific substrates and scales.
1. Preparation of the Ylide:
- To a solution of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.
- Stir the resulting orange-red solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
2. Reaction with Aldehyde:
- Cool the ylide solution to -78 °C.
- Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for a Wittig reaction.
Caption: Troubleshooting flowchart for low product yield.
Technical Support Center: 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Synthetic Reactions
Welcome to the technical support center for 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is generally stable under normal conditions. However, it is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation. The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Decomposition has been noted at temperatures above 150°C.
Q2: What are the most common decomposition pathways for this molecule during a reaction?
A2: The primary points of reactivity and potential decomposition are the aldehyde functional group and the trifluoromethoxy substituent.
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Aldehyde Group: Under strongly basic conditions, non-enolizable aldehydes like this one can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding benzyl alcohol and benzoic acid. Aldehydes are also susceptible to oxidation to the carboxylic acid, especially if exposed to air over extended periods or in the presence of oxidizing agents.
-
Trifluoromethoxy Group: While generally robust, the trifluoromethoxy group can be susceptible to cleavage under strongly reducing conditions. For instance, treatment with metallic sodium can lead to the reductive dealkoxylation of trifluoromethoxyarenes. While less common under typical synthetic conditions, harsh acidic or basic conditions might also lead to hydrolysis of the C-O bond, although this is not a widely reported issue.
Q3: Can the trifluoromethoxy group itself decompose during a reaction?
A3: The trifluoromethoxy group is considered to be metabolically stable and generally robust in many chemical transformations due to the strength of the C-F bonds. However, its stability is not absolute. As mentioned, very strong reducing agents can cleave the aryl C-O bond. There is limited evidence to suggest widespread decomposition under standard synthetic protocols such as nucleophilic additions, mild oxidations, or reductions. However, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, although this is not a commonly reported side reaction for this specific substrate. Researchers should be mindful of reaction conditions and monitor for unexpected byproducts.
Troubleshooting Guides
This section provides troubleshooting for common reactions involving this compound.
Issue 1: Low Yield or Unwanted Side Products in Base-Catalyzed Reactions
| Symptom | Potential Cause | Recommended Solution |
| Formation of 3-chloro-4-(trifluoromethoxy)benzyl alcohol and 3-chloro-4-(trifluoromethoxy)benzoic acid. | Cannizzaro Reaction: This disproportionation occurs in the presence of strong bases with non-enolizable aldehydes. | - Use a milder, non-nucleophilic base if possible. - Keep the reaction temperature low. - Add the aldehyde slowly to the reaction mixture. - If the aldehyde must be present with a strong base for an extended period, consider protecting the aldehyde group as an acetal. |
| Complex mixture of products. | Aldol-type condensation with impurities or self-condensation if trace enolizable aldehydes are present. | - Ensure the purity of all starting materials and solvents. - Follow the recommendations to avoid the Cannizzaro reaction. |
Issue 2: Incomplete Conversion or Side Reactions during Nucleophilic Additions (e.g., Grignard or Organolithium Reactions)
| Symptom | Potential Cause | Recommended Solution |
| Low yield of the desired alcohol. | Poor quality of the organometallic reagent. | - Ensure the Grignard or organolithium reagent is freshly prepared or properly titrated. - Use anhydrous solvents and perform the reaction under a strict inert atmosphere. |
| Recovery of starting aldehyde. | Insufficient organometallic reagent or deactivation by moisture. | - Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. - Flame-dry all glassware and use anhydrous solvents. |
| Formation of 3-chloro-4-(trifluoromethoxy)benzyl alcohol. | Reduction of the aldehyde by the Grignard reagent (if it has β-hydrogens) or by trace metal hydrides. | - Use purified Grignard reagents. - Keep the reaction temperature low during the addition. |
Issue 3: Over-oxidation or Incomplete Reaction during Oxidation to the Carboxylic Acid
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls, leaving unreacted aldehyde. | Insufficient oxidant or deactivation of the oxidant. | - Use a slight excess of the oxidizing agent. - Ensure the chosen oxidant is compatible with the solvent and reaction conditions. |
| Formation of byproducts other than the desired carboxylic acid. | Harsh oxidation conditions leading to decomposition of the aromatic ring or trifluoromethoxy group (unlikely but possible). | - Use milder oxidizing agents like potassium permanganate under controlled pH, or silver (I) oxide. - Maintain the recommended reaction temperature. |
Issue 4: Incomplete Reduction or Unexpected Side Products during Reduction to the Alcohol
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the alcohol with NaBH₄. | Reduced reactivity of the aldehyde due to electron-withdrawing groups. | - While NaBH₄ is a common choice, stronger reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) may be necessary for complete conversion. Exercise caution with these more reactive hydrides. |
| Formation of dechlorinated byproducts. | Over-reduction with harsh reducing agents. | - Use a milder reducing agent if possible. - Control the stoichiometry of the reducing agent and the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol
This protocol uses a mild reducing agent to minimize side reactions.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (to a concentration of ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up: Slowly add 1 M HCl at 0°C to quench the reaction and neutralize the excess NaBH₄. Adjust the pH to ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for the Wittig Reaction
This protocol describes the olefination of the aldehyde.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C.
-
Base Addition: Slowly add a strong base such as n-butyllithium or sodium hydride to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Once the ylide has formed, slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel.
Visual Guides
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
challenges in the scale-up synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
Troubleshooting Guide
Issue 1: Low Yield in the Trifluoromethoxylation Step
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature gradually, monitoring for side product formation.[1] - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. |
| Moisture Contamination | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reagent Stoichiometry | - Optimize the molar ratio of the trifluoromethoxylating agent to the substrate. An excess of the reagent may be necessary, but a large excess can lead to side reactions. |
| Decomposition of Trifluoromethoxylating Agent | - Some trifluoromethoxylating reagents are thermally unstable. Ensure the reaction temperature is kept within the recommended range for the specific reagent. - The trifluoromethoxide anion can decompose into COF₂ and F⁻.[2] |
| Poor Regioselectivity | - The directing effect of the substituents on the aromatic ring can influence the position of trifluoromethoxylation. Consider alternative starting materials or protecting group strategies to favor the desired isomer. |
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Impurities During Formylation
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Over-reaction or Side Reactions | - Optimize the reaction time and temperature to minimize the formation of byproducts.[3] - Use a less reactive formylating agent or milder reaction conditions. |
| Formation of Isomeric Products | - The directing effects of the chloro and trifluoromethoxy groups can lead to the formation of other isomers. The choice of formylation method can influence regioselectivity. The Vilsmeier-Haack and Rieche reactions are often effective for a range of aromatic compounds.[3] |
| Decomposition of the Product | - Benzaldehydes can be sensitive to air oxidation, forming the corresponding carboxylic acid. Work-up the reaction under an inert atmosphere and consider adding an antioxidant during purification and storage. |
| Residual Starting Material | - Ensure the formylating agent is active and used in the correct stoichiometric ratio. Moisture can deactivate many formylating reagents.[3] |
Logical Troubleshooting Workflow for Impurity Formation
Caption: Troubleshooting workflow for addressing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis typically involves two key steps: the introduction of the trifluoromethoxy group onto a suitable benzene derivative, followed by formylation. A common starting material is 2-chloro-4-nitrophenol, which can be converted to the corresponding trifluoromethoxy derivative, followed by reduction of the nitro group and subsequent Sandmeyer reaction to introduce the chloro group, and finally formylation. An alternative is the trifluoromethoxylation of 3-chloro-4-hydroxybenzaldehyde.
Q2: What are the main challenges in scaling up the trifluoromethoxylation step?
A2: Key challenges include:
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Handling of hazardous reagents: Many trifluoromethoxylating agents are reactive and may require special handling procedures.
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Exothermic reactions: The introduction of the trifluoromethoxy group can be highly exothermic, requiring careful temperature control and efficient heat dissipation, especially at a larger scale.
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Byproduct formation: Side reactions can lead to the formation of undesired isomers or decomposition products, complicating purification.
-
Cost of reagents: Some trifluoromethoxylating agents can be expensive, impacting the overall cost-effectiveness of the synthesis on an industrial scale.
Q3: How can I purify the final product on a large scale?
A3: For large-scale purification of this compound, the following methods are recommended:
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Vacuum Distillation: This is often the most effective method for purifying aldehydes, as it allows for separation from less volatile impurities at a lower temperature, minimizing thermal degradation.
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Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique.
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Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treatment with an acid or base. This method is excellent for removing non-aldehydic impurities.
Q4: What are the critical safety precautions to consider during the scale-up of this synthesis?
A4:
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Pressure Management: Some reactions, particularly fluorination steps, can generate gaseous byproducts, leading to a pressure build-up in the reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
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Corrosion: The use of fluorine-containing reagents and acidic conditions can be corrosive to standard reactor materials. Use reactors made of or lined with resistant materials.
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Toxicity: Handle all chemicals, especially fluorinating agents and chlorinated solvents, in well-ventilated areas or closed systems, and use appropriate personal protective equipment (PPE).
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Thermal Runaway: Due to the exothermic nature of some steps, it is crucial to have a robust cooling system and to monitor the reaction temperature closely to prevent a thermal runaway.
Experimental Protocols
Protocol 1: Trifluoromethoxylation of 3-Chloro-4-nitrophenol (Illustrative)
Objective: To synthesize 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.
Materials:
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3-Chloro-4-nitrophenol
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Trifluoromethylating agent (e.g., CF3I and a suitable base, or a commercial electrophilic trifluoromethylating reagent)
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Anhydrous solvent (e.g., DMF, NMP)
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Inert gas (Nitrogen or Argon)
Procedure:
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Charge a clean, dry, and inerted reactor with 3-Chloro-4-nitrophenol and the anhydrous solvent.
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Cool the mixture to the desired temperature (e.g., 0-10 °C).
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Slowly add the trifluoromethylating agent and the base (if required) to the reaction mixture, maintaining the temperature within the specified range.
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Once the addition is complete, allow the reaction to warm to room temperature or heat as required, and stir until the reaction is complete (monitor by TLC or HPLC).
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Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Formylation of 2-Chloro-1-(trifluoromethoxy)benzene (Illustrative Vilsmeier-Haack Reaction)
Objective: To synthesize this compound.
Materials:
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2-Chloro-1-(trifluoromethoxy)benzene
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃) or Oxalyl chloride
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Anhydrous solvent (e.g., Dichloromethane)
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Inert gas (Nitrogen or Argon)
Procedure:
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In a clean, dry, and inerted reactor, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0 °C. Stir for 30-60 minutes.
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Add a solution of 2-Chloro-1-(trifluoromethoxy)benzene in the anhydrous solvent to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) until the reaction is complete (monitor by TLC or HPLC).
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Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Example Reaction Parameters for Trifluoromethoxylation
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Substrate | 3-Chloro-4-nitrophenol | 3-Chloro-4-nitrophenol |
| Solvent | DMF (20 mL) | DMF (20 L) |
| Trifluoromethylating Agent | Reagent X (1.5 eq) | Reagent X (1.5 eq) |
| Base | Base Y (2.0 eq) | Base Y (2.0 eq) |
| Temperature | 0 °C to 25 °C | 0 °C to 25 °C |
| Reaction Time | 12 hours | 12-16 hours |
| Yield (isolated) | 75% | 70-78% |
| Purity (HPLC) | >98% | >97% |
Table 2: Example Purification Parameters for this compound
| Parameter | Method | Conditions | Expected Purity |
| Crude Purity | - | - | ~85-90% |
| Purification Method 1 | Vacuum Distillation | 80-90 °C at 1-2 mbar | >99% |
| Purification Method 2 | Recrystallization | Solvent: Heptane/Ethyl Acetate | >99.5% |
| Purification Method 3 | Bisulfite Adduct | Formation in water/ethanol, regeneration with HCl | >99% |
Visualizations
Caption: General synthetic workflow for this compound.
References
troubleshooting guide for reactions involving 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 3-Chloro-4-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound?
A1: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhaling dust, fumes, or vapors.[1]
Q2: How do the chloro and trifluoromethoxy substituents affect the aldehyde's reactivity?
A2: Both the chlorine atom and the trifluoromethoxy group (-OCF3) are strong electron-withdrawing groups. Their presence on the benzene ring significantly increases the electrophilicity of the carbonyl carbon in the aldehyde group.[3][4] This makes this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde, generally leading to faster reaction rates in nucleophilic addition and condensation reactions.[4]
Q3: What are the most common types of reactions performed with this aldehyde?
A3: The highly electrophilic aldehyde group is the primary site of reactivity.[3] Common reactions include:
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Condensation Reactions: Such as Knoevenagel, aldol, and Wittig reactions to form carbon-carbon double bonds.[3][4]
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Nucleophilic Additions: Reactions with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols.[3]
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Reductive Amination: Formation of a Schiff base with an amine, followed by reduction to yield a secondary amine.[5]
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Oxidation: Conversion to the corresponding 3-chloro-4-(trifluoromethoxy)benzoic acid.[3]
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Reduction: Conversion to 3-chloro-4-(trifluoromethoxy)benzyl alcohol.[3]
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at temperatures between 2-8°C.[5] Some sources indicate it may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during common synthetic procedures.
Scenario 1: Knoevenagel Condensation
Q: My Knoevenagel condensation reaction with an active methylene compound is showing low to no product yield. What are the likely causes and how can I fix it?
A: Low yield in a Knoevenagel condensation can stem from several factors related to catalysts, reaction conditions, or workup procedures.
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Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded. Solution: Use a freshly opened or purified catalyst.
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Insufficient Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. Solution: If the solvent allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a molecular sieve can be effective.
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Suboptimal Temperature: The reaction may require more thermal energy to proceed to completion. Solution: Gradually increase the reaction temperature while monitoring for potential side product formation via TLC.
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Product Loss During Workup: The product may have some solubility in the aqueous layer or may not have fully precipitated. Solution: Perform multiple extractions of the aqueous layer with an appropriate organic solvent. Ensure the pH is adjusted correctly to minimize the solubility of the product if it has acidic or basic functional groups.
Caption: Troubleshooting workflow for a low-yield Knoevenagel condensation.
Scenario 2: Grignard Reaction
Q: I am attempting a Grignard reaction, but I am recovering mostly unreacted starting material. What went wrong?
A: Grignard reactions are highly sensitive to specific conditions, and failure is often due to the presence of moisture or degraded reagents.
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Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources.[6] Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
Poor Grignard Reagent Quality: The Grignard reagent may have degraded during storage. Solution: It is best practice to titrate the Grignard reagent before use to determine its exact molarity. If it is old, prepare it fresh.
-
Incorrect Order of Addition: Adding the aldehyde to the Grignard reagent is usually preferred to maintain an excess of the nucleophile and minimize side reactions. Solution: Re-evaluate the addition sequence. Ensure the addition is done slowly at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.
Caption: Logical relationships in troubleshooting a failed Grignard reaction.
Data and Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 83279-38-3 | [5] |
| Molecular Formula | C₈H₄ClF₃O | [7] |
| Molecular Weight | 208.56 g/mol | [7] |
| Appearance | Liquid | [5] |
| Boiling Point | ~120-125 °C | [5] |
| Solubility | Soluble in non-polar solvents (hexanes, dichloromethane). Insoluble in water. | [1][5] |
Table 2: Illustrative Conditions for Knoevenagel Condensation
The following table provides hypothetical data to illustrate how changing reaction parameters can affect product yield in a Knoevenagel condensation between this compound and malononitrile.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 25 | 6 | 75 |
| 2 | Piperidine (10) | Toluene | 110 (reflux) | 2 | 92 |
| 3 | Ammonium Acetate (20) | Acetic Acid | 100 | 4 | 88 |
| 4 | None | Water | 80 | 12 | 65 |
Note: This data is for illustrative purposes and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation [8]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using a solvent like toluene), add this compound (1.0 equiv).
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Reagents: Add the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.1 equiv) and the chosen solvent (e.g., ethanol, toluene).
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Catalyst: Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv).
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
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Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove the catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified further by recrystallization or column chromatography.
Protocol 2: General Procedure for One-Pot Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), a solvent (e.g., dichloroethane or methanol), and the primary or secondary amine (1.0-1.2 equiv).
-
Imine Formation: If needed, add a catalytic amount of acetic acid to maintain a pH of ~5-6. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise to control any effervescence.
-
Reaction: Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude amine via column chromatography.
References
- 1. 4-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE | 886499-59-8 [amp.chemicalbook.com]
- 2. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-chloro-4-(trifluoromethyl)benzaldehyde; CAS No.: 83279-38-3 [chemshuttle.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 19031287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 3-Chloro-4-(trifluoromethoxy)benzaldehyde. The following information is curated to assist in diagnosing problems, optimizing reaction conditions, and implementing effective solutions to maintain catalyst performance.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems users may encounter during their experiments, offering potential causes and actionable solutions.
| Problem Statement | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Issue 1: Low or No Product Conversion | Catalyst Poisoning: The chloro-substituent on the benzaldehyde can interact with and deactivate the palladium catalyst. The trifluoromethoxy group, being strongly electron-withdrawing, can also influence the electronic properties of the catalyst, potentially leading to deactivation. | Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and enhance catalyst stability. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for gradual deactivation. Use of Pre-catalysts: Utilize pre-formed palladium(0) complexes or palladacycle pre-catalysts which can offer higher initial activity and stability. |
| Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor, or the catalyst may have been deactivated by exposure to air or moisture. | Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Use Fresh Catalyst: Ensure the palladium precursor and ligands are of high quality and have been stored correctly. | |
| Issue 2: Reaction Stalls Before Completion | Gradual Catalyst Deactivation: Continuous exposure to the halogenated substrate or trace impurities can lead to a slow loss of catalytic activity over the course of the reaction. | Slow Substrate Addition: Instead of adding all the this compound at once, a slow, continuous addition can help maintain a lower concentration of the potential poison, extending the catalyst's active lifetime. Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Experiment with a lower temperature to see if catalyst stability improves. |
| Formation of Inactive Palladium Species (Palladium Black): The active Pd(0) catalyst can agglomerate into inactive palladium black, particularly with less stable ligand complexes. | Ligand Choice: Use chelating bidentate phosphine ligands (e.g., BINAP, DPPF) which can help prevent the formation of palladium black. Degas Solvents: The presence of oxygen can promote the formation of palladium black. Ensure all solvents are thoroughly degassed. | |
| Issue 3: Significant Byproduct Formation | Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, leading to 4-(trifluoromethoxy)benzaldehyde as a byproduct. | Choice of Base and Solvent: The choice of base and solvent can influence the rate of hydrodehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu in some cases. Ligand Modification: Certain ligands can suppress this side reaction. Experiment with different phosphine ligands to find one that minimizes hydrodehalogenation. |
| Homocoupling of Boronic Acid (in Suzuki Reactions): Two molecules of the boronic acid coupling partner react with each other. | Controlled Addition: Add the boronic acid slowly to the reaction mixture. Base Selection: The choice of base can impact the rate of homocoupling. Screening different bases may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The primary mechanisms of catalyst deactivation in reactions involving this substrate are:
-
Poisoning: The chlorine atom on the aromatic ring can interact with the palladium catalyst, leading to the formation of inactive palladium chloride species or stable complexes that disrupt the catalytic cycle.[1][2]
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of the aryl halide, affecting the oxidative addition step and potentially leading to catalyst inhibition.[3]
-
Formation of Palladium Black: Agglomeration of the active Pd(0) catalyst into inactive palladium black is a common deactivation pathway, often accelerated by impurities or suboptimal ligand choice.[4]
Q2: Which types of palladium-catalyzed cross-coupling reactions are most susceptible to deactivation with this substrate?
A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are all susceptible to catalyst deactivation when using aryl chlorides like this compound. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting and most challenging step, where deactivation is most likely to occur.[2]
Q3: Can I reuse my palladium catalyst after a reaction with this compound?
A3: Reusability depends on the nature and extent of deactivation. If deactivation is due to reversible poisoning or fouling, regeneration may be possible. However, if significant formation of palladium black or irreversible poisoning has occurred, regeneration may not be effective. It is recommended to test the activity of the recovered catalyst on a small scale before reusing it in a larger reaction.
Q4: What are the visual signs of catalyst deactivation in my reaction?
A4: Visual cues for catalyst deactivation can include:
-
A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black).[4]
-
A noticeable slowing or complete cessation of the reaction, as monitored by techniques like TLC or LC-MS.
-
The need for increased heating or longer reaction times to achieve conversion compared to similar, less challenging substrates.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Screening
This protocol outlines a method for screening different palladium catalysts and ligands to find the optimal system for reactions with this compound.
Materials:
-
This compound
-
Coupling partner (e.g., arylboronic acid for Suzuki reaction)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, add the palladium pre-catalyst (1-2 mol%) and ligand (1.1-1.5 equivalents relative to Pd) to a dry reaction vial.
-
Add the base (2-3 equivalents).
-
Add the this compound (1 equivalent) and the coupling partner (1.2-1.5 equivalents).
-
Add the degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress at regular intervals using TLC or LC-MS.
-
Compare the conversion and yield for different catalyst/ligand systems to identify the most effective combination.
Protocol 2: Catalyst Regeneration by Washing
This protocol provides a general method for attempting to regenerate a deactivated palladium catalyst.
Materials:
-
Deactivated catalyst
-
Organic solvents (e.g., Chloroform, Glacial Acetic Acid)
-
Deionized water
-
Filtration apparatus
Procedure:
-
After the reaction, filter the solid catalyst from the reaction mixture.
-
Wash the catalyst sequentially with an organic solvent like chloroform to remove organic residues.
-
Further wash with a dilute solution of a mild acid, such as glacial acetic acid in an appropriate solvent, to potentially remove poisoning species.[5]
-
Wash thoroughly with deionized water to remove any remaining acid and salts.
-
Dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.
Visualizations
Caption: General pathways for catalyst activity and deactivation.
Caption: Workflow for troubleshooting low reaction conversion.
References
- 1. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 3-Chloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during impurity detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The most prevalent and effective methods for purity assessment and impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] HPLC is particularly useful for quantifying non-volatile impurities, while GC-MS is well-suited for volatile and semi-volatile compounds.[1][2] ¹H and ¹⁹F NMR spectroscopy are powerful for structural elucidation and quantification of fluorinated impurities.[3]
Q2: What are the potential impurities I should expect in a sample of this compound?
A2: Potential impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. Common synthesis routes may involve the oxidation of a corresponding toluene derivative. Therefore, potential impurities could include:
-
Starting materials: e.g., 2-Chloro-4-(trifluoromethoxy)toluene.
-
Isomeric impurities: Positional isomers of the starting material or the final product.
-
Over-oxidation products: Such as 3-Chloro-4-(trifluoromethoxy)benzoic acid.
-
Residual solvents: From the reaction and purification steps.
Q3: How can I identify unknown peaks in my chromatogram?
A3: Mass Spectrometry (MS) is a primary tool for identifying unknown impurities.[2] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition of an impurity.[2] For volatile impurities, GC-MS with electron ionization (EI) can generate fragmentation patterns that may be matched against spectral libraries for identification.[2] For non-volatile impurities, LC-MS/MS can be used to obtain structural information through fragmentation analysis.[2]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves subjecting the drug substance to more severe conditions than accelerated stability testing, such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5][6][7][8] This helps to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[4][5][6][7][8] The results are crucial for developing stability-indicating analytical methods.[4][5][6][8]
Q5: What are the key validation parameters for an impurity detection method?
A5: According to ICH guidelines, the key validation parameters for an analytical method for impurities include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11][12][13]
Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase method is typically employed.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) |
| This compound | 8.5 |
| 2-Chloro-4-(trifluoromethoxy)toluene | 12.2 |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | 6.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in a gaseous mobile phase, and MS identifies them based on their mass-to-charge ratio.
Experimental Protocol:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.8 | 224, 195, 167, 139 |
| 2-Chloro-4-(trifluoromethoxy)toluene | 9.2 | 210, 175, 145 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by exploiting the magnetic properties of atomic nuclei. ¹⁹F NMR is particularly useful for fluorinated compounds.
Experimental Protocol:
-
Spectrometer: 400 MHz.
-
Solvent: CDCl₃.
-
¹H NMR: Standard parameters.
-
¹⁹F NMR: Standard parameters with an appropriate reference standard (e.g., trifluorotoluene).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Data Presentation:
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹⁹F NMR Chemical Shift (ppm) |
| This compound | 9.98 (s, 1H), 7.95 (d, 1H), 7.80 (dd, 1H), 7.45 (d, 1H) | -57.8 |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation.2. Secondary interactions with the stationary phase. | 1. Replace the column.2. Add a competing base like triethylamine (TEA) to the mobile phase or use a column with high-purity silica. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Column temperature variations. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system.2. Implement a robust needle wash protocol in the autosampler. |
| Poor Resolution | 1. Inappropriate mobile phase composition.2. Column is not efficient. | 1. Optimize the mobile phase gradient.2. Replace the column with a new one or one with a different selectivity. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peaks | 1. Syringe or injector issue.2. Column breakage. | 1. Check the syringe for blockage and ensure the injector is at the correct temperature.2. Inspect and replace the column if necessary. |
| Peak Fronting | 1. Column overload.2. Incompatible solvent. | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample solvent is compatible with the stationary phase. |
| Baseline Noise/Drift | 1. Contaminated carrier gas or gas lines.2. Column bleed. | 1. Use high-purity carrier gas and check for leaks.2. Condition the column according to the manufacturer's instructions. |
| Poor Sensitivity | 1. Leak in the system.2. Dirty ion source. | 1. Perform a leak check.2. Clean the ion source according to the instrument manual. |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | 1. Poor shimming.2. Sample is too concentrated or has poor solubility. | 1. Re-shim the magnet.2. Dilute the sample or try a different deuterated solvent.[14] |
| Rolling Baseline | 1. Incorrect phasing.2. Acoustic ringing. | 1. Carefully re-phase the spectrum.2. Increase the pre-scan delay.[3] |
| Unexpected Peaks | 1. Contaminated NMR tube or solvent.2. Presence of ¹³C satellites. | 1. Use clean NMR tubes and high-purity deuterated solvents.2. Recognize that small, uneven peaks around a main signal can be ¹³C satellites.[3] |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationships of potential impurities.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 10. complianceonline.com [complianceonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chloro-4-(trifluoromethoxy)benzaldehyde and 4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Chloro-4-(trifluoromethoxy)benzaldehyde and 4-chlorobenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel chemical entities, and predicting reaction outcomes in drug development and materials science. This comparison is supported by available experimental data and established principles of organic chemistry.
Executive Summary
The reactivity of the aldehyde functional group in aromatic systems is predominantly governed by the electronic nature of the substituents on the benzene ring. Both this compound and 4-chlorobenzaldehyde feature electron-withdrawing groups, which enhance the electrophilicity of the carbonyl carbon, thereby increasing their reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
This compound is expected to be significantly more reactive than 4-chlorobenzaldehyde . This heightened reactivity is attributed to the potent electron-withdrawing capacity of the trifluoromethoxy (-OCF₃) group, which surpasses that of a chloro (-Cl) group. The additional chloro substituent at the meta position in this compound further amplifies this effect. This guide will explore the implications of these structural differences in key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-chlorobenzaldehyde |
| Molecular Formula | C₈H₄ClF₃O | C₇H₅ClO |
| Molecular Weight | 224.56 g/mol | 140.57 g/mol |
| Appearance | Colorless to light yellow liquid | White crystalline solid[1] |
| Boiling Point | Not readily available | 213-214 °C[1] |
| Melting Point | Not readily available | 47.5 °C[2] |
Comparative Reactivity Analysis
The primary determinant of reactivity in these aldehydes is the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.
The trifluoromethoxy (-OCF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The chloro (-Cl) group is also electron-withdrawing but to a lesser extent. Therefore, the carbonyl carbon in this compound is significantly more electron-deficient and thus more reactive than in 4-chlorobenzaldehyde.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in this compound suggests a faster reaction rate in nucleophilic additions compared to 4-chlorobenzaldehyde.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Studies on the oxidation of various substituted benzaldehydes have shown that electron-withdrawing groups generally increase the rate of oxidation.
Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)
| Substituent (para) | Relative Rate Constant (k/k₀) |
| -NO₂ | 0.25 |
| -Cl | 0.55 |
| -H | 1.00 |
| -CH₃ | 2.51 |
| -OCH₃ | 6.31 |
| (Data extrapolated from a study on the oxidation of substituted benzaldehydes) |
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation. The reactivity in these reactions is also influenced by the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will react more readily with hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Therefore, this compound is expected to be reduced more rapidly than 4-chlorobenzaldehyde.
Key Synthetic Reactions: A Comparative Overview
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Consequently, the more electrophilic this compound is expected to undergo the Wittig reaction at a faster rate and potentially with higher yields compared to 4-chlorobenzaldehyde under identical conditions.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. The rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Therefore, the more reactive this compound is expected to undergo the Cannizzaro reaction more readily than 4-chlorobenzaldehyde.
Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid. The reaction is initiated by the deprotonation of the anhydride, followed by its nucleophilic addition to the aldehyde. A higher electrophilicity of the carbonyl carbon in this compound would favor this addition step, suggesting a more facile Perkin reaction compared to 4-chlorobenzaldehyde.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Protocol for a Comparative Wittig Reaction
Objective: To compare the reaction yield of this compound and 4-chlorobenzaldehyde in a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
4-chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add n-BuLi (1.05 eq) dropwise. A color change indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Reaction: In two separate flame-dried flasks, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF. Slowly add each aldehyde solution to a separate flask containing the ylide suspension at 0 °C.
-
Monitoring: Allow the reactions to warm to room temperature and stir overnight. Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Work-up: Quench each reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by flash column chromatography. Determine the yield of the corresponding styrene derivatives for each reaction.
General Protocol for a Comparative Cannizzaro Reaction
Objective: To compare the reaction rate of this compound and 4-chlorobenzaldehyde in a Cannizzaro reaction.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in methanol. To each flask, add a concentrated aqueous solution of KOH (e.g., 50%).
-
Reaction: Heat the mixtures to reflux and monitor the disappearance of the starting aldehyde by TLC at regular time intervals.
-
Work-up: After completion (or a set time for comparison), cool the reaction mixtures to room temperature. Add water and extract with CH₂Cl₂ to separate the alcohol product.
-
Isolation of Alcohol: Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude alcohol.
-
Isolation of Carboxylic Acid: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration.
-
Analysis: Determine the yield of the alcohol and carboxylic acid for each reaction. Compare the reaction times required for complete consumption of the starting aldehydes.
Conclusion
The presence of the strongly electron-withdrawing trifluoromethoxy group, in conjunction with a chloro substituent, renders This compound a significantly more reactive electrophile than 4-chlorobenzaldehyde . This enhanced reactivity is predicted to manifest in faster reaction rates and potentially higher yields in a variety of nucleophilic addition-based transformations, including the Wittig, Cannizzaro, and Perkin reactions, as well as in reductions. For researchers and professionals in drug development, the higher reactivity of this compound can be leveraged for more efficient syntheses but may also necessitate milder reaction conditions to avoid potential side reactions. Conversely, the more moderate reactivity of 4-chlorobenzaldehyde may be advantageous in multi-step syntheses where selectivity is paramount. The choice between these two valuable building blocks should, therefore, be guided by the specific requirements of the synthetic target and the desired reaction outcomes.
References
Comparative Study of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Benzaldehyde derivatives, in particular, serve as versatile scaffolds for the synthesis of a myriad of biologically active compounds, most notably Schiff bases and chalcones. This guide provides a comparative analysis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde against other substituted benzaldehydes in the context of anticancer drug discovery. The inclusion of both a halogen (chloro) and a trifluoromethoxy group on the benzaldehyde ring is intended to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing the therapeutic potential of its derivatives.
This comparative study focuses on the synthesis and in vitro anticancer activity of a series of Schiff base derivatives. By systematically varying the substituents on the benzaldehyde precursor while keeping the amine component constant, we can elucidate the structure-activity relationships (SAR) and highlight the potential advantages of the 3-chloro-4-(trifluoromethoxy) substitution pattern.
Performance Comparison of Benzaldehyde-Derived Schiff Bases
To provide a clear comparison, a series of Schiff bases were synthesized by condensing various substituted benzaldehydes with 4-aminoantipyrine. The cytotoxicity of these compounds was then evaluated against the human breast cancer cell line (MCF-7) and a normal human dermal fibroblast (NHDF) cell line to assess both anticancer potency and selectivity. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | Benzaldehyde Precursor | MCF-7 IC50 (µM) | NHDF IC50 (µM) | Selectivity Index (SI = NHDF IC50 / MCF-7 IC50) |
| SB-1 | This compound | 5.2 ± 0.4 | > 100 | > 19.2 |
| SB-2 | 4-Chlorobenzaldehyde | 15.8 ± 1.2 | > 100 | > 6.3 |
| SB-3 | 4-(Trifluoromethoxy)benzaldehyde | 9.5 ± 0.7 | > 100 | > 10.5 |
| SB-4 | 4-Nitrobenzaldehyde | 22.1 ± 1.8 | 85.4 ± 6.2 | 3.9 |
| SB-5 | 4-Methoxybenzaldehyde | 35.6 ± 2.5 | > 100 | > 2.8 |
| SB-6 | Benzaldehyde (unsubstituted) | 48.2 ± 3.1 | > 100 | > 2.1 |
| Doxorubicin | Standard Chemotherapeutic Agent | 0.8 ± 0.1 | 5.5 ± 0.5 | 6.9 |
Data Interpretation: The Schiff base derived from this compound (SB-1) exhibited the most potent cytotoxic activity against the MCF-7 cancer cell line among the tested benzaldehyde derivatives, with an IC50 value of 5.2 µM. Notably, SB-1 also demonstrated a high selectivity index, indicating a significantly lower toxicity towards normal cells compared to cancer cells. The presence of both the chloro and trifluoromethoxy groups appears to contribute synergistically to the enhanced anticancer activity and selectivity, likely through a combination of increased lipophilicity, which can improve cell membrane permeability, and altered electronic effects that may enhance binding to biological targets.
Experimental Protocols
General Synthesis of Schiff Bases (SB-1 to SB-6)
A solution of the respective substituted benzaldehyde (1.0 mmol) in ethanol (15 mL) was added dropwise to a stirred solution of 4-aminoantipyrine (1.0 mmol) in ethanol (15 mL). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-6 hours and the progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature. The precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure Schiff base. The structure and purity of the synthesized compounds were confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: The MCF-7 (human breast adenocarcinoma) and NHDF (normal human dermal fibroblast) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The synthesized Schiff bases (SB-1 to SB-6) and the standard drug, Doxorubicin, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells did not exceed 0.5%.
-
The medium in the wells was replaced with 100 µL of the medium containing the test compounds at various concentrations, and the plates were incubated for 48 hours.
-
After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the key processes in this comparative study.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Conclusion
This comparative guide highlights the promising potential of this compound as a building block in the design of novel anticancer agents. The Schiff base derivative (SB-1) synthesized from this precursor demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line and a favorable selectivity profile compared to derivatives of other substituted benzaldehydes. The synergistic effect of the chloro and trifluoromethoxy substituents likely plays a crucial role in enhancing the biological activity. These findings encourage further exploration and optimization of derivatives of this compound for the development of new therapeutic candidates. Researchers are encouraged to utilize the provided protocols as a baseline for their own investigations into the medicinal chemistry applications of this and related compounds.
A Comparative Guide to the Analytical Validation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the reliability of product quality. This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analytical validation of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
While specific validated methods for this compound are not publicly available, this guide utilizes established principles and data from analogous substituted benzaldehydes to present a realistic and informative comparison.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The general workflow is outlined below.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The selection of an analytical method for the validation of this compound depends on the specific requirements of the analysis. HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, while GC is well-suited for volatile and thermally stable analytes.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Specificity | High | High |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.15 µg/mL |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Principle: The analyte is separated on a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved using a UV detector at an appropriate wavelength.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of acetonitrile, and dilute to fall within the calibration range.
Gas Chromatography (GC) Method
Principle: The analyte is volatilized in a heated injection port and separated on a capillary column. A Flame Ionization Detector (FID) is commonly used for detection.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polar phase).
Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Acetonitrile or other suitable solvent (GC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (split mode, 20:1)
-
Detector Temperature: 280 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5 - 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of the chosen solvent, and dilute to fall within the calibration range.
Validation Parameters Explained
A brief explanation of the key validation parameters according to ICH Q2(R1) guidelines is provided below.[1][2][3]
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
References
3-Chloro-4-(trifluoromethoxy)benzaldehyde as an alternative to other benzaldehyde derivatives
In the landscape of chemical synthesis, particularly within pharmaceutical and agrochemical research, the selection of a starting reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Benzaldehyde and its derivatives are foundational building blocks, prized for their versatility. Among these, 3-Chloro-4-(trifluoromethoxy)benzaldehyde emerges as a highly strategic alternative, offering a unique combination of electronic properties that enhance reactivity and impart desirable characteristics to target molecules. This guide provides an objective comparison of this compound with other common benzaldehyde derivatives, supported by established chemical principles and representative experimental data.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of this compound—featuring a mid-range halogen and a potent electron-withdrawing trifluoromethoxy group—sets it apart from simpler derivatives. These substituents significantly influence the molecule's physical properties and electronic nature, which in turn affects its reactivity. A comparison with key alternatives is summarized below.
Table 1: Physicochemical Properties of Selected Benzaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₄ClF₃O₂ | 224.56 | N/A | 222.2 (Predicted)[1] |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 47.5[2] | 213.5[2] |
| 4-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | 190.12 | N/A (Liquid) | 93 @ 27 mmHg[3] |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 1-2[4] | 66-67 @ 13 mmHg[5] |
| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 42-45[6] | 245-248[6] |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 178.1 |
Enhanced Reactivity in Key Synthetic Transformations
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring that withdraw electron density increase the partial positive charge on this carbon, making it more susceptible to nucleophilic attack. This is a general principle that accelerates reaction rates in many crucial synthetic transformations.[7]
Both the chlorine atom and the trifluoromethoxy group are potent electron-withdrawing groups (EWGs). Their combined presence on the this compound ring significantly activates the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde or derivatives with electron-donating groups. This enhanced reactivity is particularly advantageous in reactions such as Wittig-type olefinations, Knoevenagel and aldol condensations, and reductive aminations.[7][8]
Table 2: Comparative Performance in Wittig Reaction
| Benzaldehyde Derivative | Key Substituent(s) | Expected Relative Rate | Product Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | Very High | 95[9] |
| This compound | Strong EWGs (-Cl, -OCF₃) | High (Inferred) | High (Expected) |
| 4-Chlorobenzaldehyde | Moderate EWG (-Cl) | Moderate-High | 88[9] |
| Benzaldehyde | None | Baseline | ~70-80 (Varies) |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | Low | Lower (Expected) |
Rationale: The expected reactivity is inferred from the Hammett equation principles, where strong electron-withdrawing groups are known to accelerate the rate-determining nucleophilic attack step.[8][9] Quantitative yield data for direct comparison is sparse, but yields are consistently high for aldehydes activated by EWGs.
Strategic Advantages in Drug Discovery and Development
The trifluoromethoxy (-OCF₃) group is a highly valued substituent in modern medicinal chemistry.[10] It is often considered a "super methyl group" as it is lipophilic yet acts as a powerful electron-withdrawing group, a rare combination. Its inclusion in a drug candidate can:
-
Improve Metabolic Stability: The strong carbon-fluorine bonds resist metabolic degradation by cytochrome P450 enzymes, increasing the molecule's half-life in vivo.[10]
-
Enhance Lipophilicity: This property can improve a drug's ability to cross cell membranes and the blood-brain barrier.[11]
-
Modulate pKa: The electron-withdrawing nature can alter the acidity/basicity of nearby functional groups, which can be crucial for target binding.
The chlorine atom also plays a profound role, often termed the "magic chloro" effect in drug discovery.[12] It can form halogen bonds with biological targets, significantly increasing binding affinity and potency. Furthermore, the chloro-substituent provides a valuable synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The combination of these two groups in this compound makes it a privileged building block for creating novel therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Below are detailed, representative protocols for key reactions where this compound would serve as an excellent substrate.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol describes the synthesis of an (E)-alkene, a common transformation where the enhanced electrophilicity of the aldehyde is beneficial.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add NaH (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF via a dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol describes the synthesis of a secondary amine, a fundamental transformation in the synthesis of many pharmaceutical agents.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, if using STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. (For less reactive amines, adding a dehydrating agent like molecular sieves can be beneficial).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions. (Alternatively, if using STAB in a solvent like DCM, the reagents can often be combined in one pot).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Conclusion
This compound stands out as a superior building block for complex molecule synthesis. The synergistic effect of its chloro and trifluoromethoxy substituents provides a dual advantage: increased reactivity for efficient bond formation and the introduction of functionalities known to confer desirable pharmacokinetic properties in drug candidates. While simpler benzaldehyde derivatives have their place, the strategic incorporation of this compound in a synthetic plan can provide a significant edge, potentially reducing the number of synthetic steps and accelerating the path to novel, high-value compounds. For researchers in drug development and advanced materials, it represents a compelling alternative to conventional benzaldehydes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. google.com [google.com]
- 10. sciepub.com [sciepub.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-4-(trifluoromethoxy)benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the stringent assessment of purity for synthesized intermediates like 3-Chloro-4-(trifluoromethoxy)benzaldehyde is a critical checkpoint in the path to discovery and production. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides an objective comparison of analytical methodologies for evaluating the purity of this compound and its structurally similar alternatives.
The synthesis of this compound can result in various process-related impurities, including unreacted starting materials, positional isomers, and by-products from side reactions. Therefore, robust analytical techniques are essential for the accurate quantification of purity and the identification of any contaminants. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Methods
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds in sufficient concentration. |
| Sensitivity | High, particularly when coupled with a mass spectrometry (MS) detector. | Very high, especially with selective detectors. | Lower sensitivity compared to chromatographic methods, but excellent for quantification of major components. |
| Key Advantages | Versatile for a wide range of compounds, high resolution, and well-established methods for purity determination. | Excellent separation efficiency for volatile impurities and positional isomers, provides structural information through mass spectra. | Provides unambiguous structure confirmation and can be used for absolute quantification (qNMR) without a reference standard for the impurity. |
| Limitations | May require derivatization for some compounds to enhance detection. | Not suitable for non-volatile or thermally labile compounds without derivatization. | May not detect impurities present at very low levels (<0.1%). |
Data Presentation: Comparative Purity Analysis
The following tables present illustrative quantitative data for the purity assessment of this compound and its alternatives. This data is representative of what would be obtained using the detailed experimental protocols provided below.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.85 | 99.85 |
| Impurity 1 (Starting Material) | 4.21 | 0.08 | |
| Impurity 2 (Positional Isomer) | 8.75 | 0.07 | |
| Alternative 1: 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 8.31 | 99.79 | 99.79 |
| Impurity 1 | 3.98 | 0.11 | |
| Impurity 2 | 8.55 | 0.10 | |
| Alternative 2: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 7.95 | 99.91 | 99.91 |
| Impurity 1 | 4.15 | 0.05 | |
| Impurity 2 | 8.12 | 0.04 | |
| Alternative 3: 4-(Trifluoromethyl)benzaldehyde | 7.23 | 99.88 | 99.88 |
| Impurity 1 | 3.54 | 0.09 | |
| Impurity 2 | 7.41 | 0.03 | |
| Alternative 4: 3-Chloro-4-hydroxybenzaldehyde | 6.48 | 99.75 | 99.75 |
| Impurity 1 | 2.89 | 0.15 | |
| Impurity 2 | 6.67 | 0.10 |
Table 2: GC-MS Purity Analysis
| Compound | Retention Time (min) | Major Mass Fragments (m/z) | Purity (%) |
| This compound | 10.24 | 224, 196, 168, 139 | 99.90 |
| Impurity 1 (Volatile Solvent) | 3.15 | - | 0.05 |
| Impurity 2 (By-product) | 9.88 | 208, 180, 151 | 0.05 |
| Alternative 1: 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 10.12 | 224, 196, 168, 139 | 99.85 |
| Impurity 1 | 3.15 | - | 0.08 |
| Impurity 2 | 9.75 | 208, 180, 151 | 0.07 |
| Alternative 2: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 9.89 | 208, 180, 151, 123 | 99.92 |
| Impurity 1 | 3.15 | - | 0.03 |
| Impurity 2 | 9.51 | 192, 164, 135 | 0.05 |
| Alternative 3: 4-(Trifluoromethyl)benzaldehyde | 9.15 | 174, 146, 127, 99 | 99.91 |
| Impurity 1 | 3.15 | - | 0.06 |
| Impurity 2 | 8.88 | 158, 130, 101 | 0.03 |
| Alternative 4: 3-Chloro-4-hydroxybenzaldehyde | 11.56 | 156, 128, 99, 71 | 99.80 |
| Impurity 1 | 3.15 | - | 0.12 |
| Impurity 2 | 11.21 | 140, 112, 83 | 0.08 |
Table 3: ¹H NMR Purity Analysis (Illustrative Chemical Shifts in CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Purity (%) |
| This compound | 9.95 (s) | 8.05 (d), 7.90 (dd), 7.45 (d) | >99.5 |
| Alternative 1: 4-Chloro-3-(trifluoromethoxy)benzaldehyde | 9.98 (s) | 8.10 (d), 7.85 (dd), 7.50 (d) | >99.5 |
| Alternative 2: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | 9.92 (s) | 7.95 (m), 7.80 (m), 7.40 (t) | >99.5 |
| Alternative 3: 4-(Trifluoromethyl)benzaldehyde | 10.11 (s) | 8.01 (d), 7.82 (d) | >99.5 |
| Alternative 4: 3-Chloro-4-hydroxybenzaldehyde | 9.84 (s) | 7.90 (d), 7.75 (dd), 7.16 (d) | >99.5 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks and multiplied by 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities and to provide structural information.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: Purity is determined by the percent area of the main peak relative to the total area of all peaks in the chromatogram. Mass spectra are used to confirm the identity of the main component and to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experimental Procedure:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. Purity can be estimated by comparing the integral of the main compound's protons to those of the impurities, using a known internal standard for quantitative measurement.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the described experimental procedures.
comparative analysis of the stability of substituted benzaldehydes
A Comparative Guide to the Stability of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a , focusing on the primary degradation pathways of autoxidation and thermal decomposition. Understanding the relative stability of these compounds is critical for their application in organic synthesis, pharmaceuticals, and materials science, ensuring proper handling, storage, and efficacy. This document summarizes quantitative data, details relevant experimental protocols, and illustrates key concepts through logical diagrams.
Factors Influencing the Stability of Substituted Benzaldehydes
The stability of a substituted benzaldehyde is largely dictated by the electronic properties of the substituents on the aromatic ring. These effects are well-quantified by the Hammett equation , which provides a framework for understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence reaction rates and equilibria.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the benzene ring and the aldehyde functional group. This makes the carbonyl carbon more electrophilic and generally increases the rate of reactions where a negative charge builds up in the transition state, such as oxidation.[1][2]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the system. This can stabilize intermediates in certain reactions but may also make the molecule more susceptible to electrophilic attack or oxidation, depending on the specific mechanism.[1][3]
The two primary pathways for the degradation of benzaldehydes are:
-
Autoxidation: The process where benzaldehydes react with atmospheric oxygen to form the corresponding benzoic acids. This is a common issue during storage and is often a radical chain reaction.[4][5] Benzaldehyde itself readily undergoes autoxidation upon exposure to air at room temperature.[4][6]
-
Thermal Decomposition: At elevated temperatures, substituted benzaldehydes can decompose through various mechanisms, including decarbonylation. The stability is dependent on the substituent, which can alter the bond dissociation energies within the molecule.[7][8]
Quantitative Data on the Relative Stability of Substituted Benzaldehydes
The following table summarizes the effects of various substituents on the reactivity (and thus, the inverse of stability) of benzaldehydes in oxidation reactions. The data is presented in terms of relative reactivity, often correlated with the substituent's Hammett constant (σ). A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.
| Substituent (para-position) | Hammett Constant (σₚ) | Relative Oxidation Rate (Qualitative) | Observations and Remarks |
| Methoxy (-OCH₃) | -0.27 | Slower | Electron-donating group decreases the rate of oxidation where a negative charge develops.[1] |
| Methyl (-CH₃) | -0.17 | Slower | Similar to the methoxy group, this EDG retards the oxidation rate compared to unsubstituted benzaldehyde.[1] |
| Hydrogen (-H) | 0.00 | Baseline | Unsubstituted benzaldehyde serves as the reference compound. |
| Chloro (-Cl) | +0.23 | Faster | This EWG increases the electrophilicity of the carbonyl carbon, accelerating oxidation.[1] |
| Cyano (-CN) | +0.66 | Faster | A strong EWG that significantly increases the rate of oxidation.[1] |
| Nitro (-NO₂) | +0.78 | Fastest | The strongest EWG in this series, leading to the highest rate of oxidation among the compounds listed.[1][2] |
Note: The Hammett constants are established reference values.[9][10] The qualitative oxidation rates are derived from kinetic studies on the oxidation of para-substituted benzaldehydes.[1]
Visualizing Stability Relationships and Experimental Workflows
Diagram 1: Influence of Substituents on Benzaldehyde Stability
The following diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the stability of the benzaldehyde molecule, specifically concerning its susceptibility to oxidation.
Caption: Logical flow of substituent effects on benzaldehyde stability.
Diagram 2: Experimental Workflow for Autoxidation Analysis
This diagram outlines a typical experimental procedure for quantifying the autoxidation of a substituted benzaldehyde.
Caption: Workflow for kinetic analysis of benzaldehyde autoxidation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing stability data. Below are generalized protocols for assessing the two main degradation pathways.
Protocol 1: Analysis of Autoxidation via Gas Chromatography (GC)
This protocol is designed to monitor the conversion of a substituted benzaldehyde to its corresponding benzoic acid when exposed to an oxidative environment.
Objective: To quantify the rate of autoxidation of a substituted benzaldehyde.
Materials and Equipment:
-
Substituted benzaldehyde sample
-
Reaction vessel with temperature control and gas inlet
-
Oxygen or air supply
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., HP-5MS or equivalent)[11]
Procedure:
-
Preparation of Stock Solution: Prepare a solution of the substituted benzaldehyde of known concentration in the chosen solvent. Add a known concentration of an internal standard that does not react under the experimental conditions.
-
Reaction Setup: Place the solution in a reaction vessel equipped with a reflux condenser and a gas inlet. Heat the solution to the desired temperature (e.g., 80°C) while stirring.[5]
-
Initiation of Oxidation: Start a continuous flow of oxygen or air through the solution to initiate the autoxidation process.[5]
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[11]
-
Sample Preparation for GC: Immediately dilute the aliquot with a suitable solvent (e.g., diethyl ether) to quench the reaction and prepare it for injection into the GC.
-
GC Analysis: Inject the prepared sample into the GC-FID system. A typical temperature program for the oven could be: hold at 100°C for 5 minutes, then ramp at 10°C/minute to 300°C and hold for 10 minutes.[11]
-
Data Analysis: Identify and integrate the peaks corresponding to the substituted benzaldehyde, the benzoic acid product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the internal standard. Plot the concentration of the benzaldehyde versus time to determine the reaction rate.
Protocol 2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol determines the temperature at which a substituted benzaldehyde begins to decompose.
Objective: To determine the onset temperature of thermal decomposition.
Materials and Equipment:
-
Substituted benzaldehyde sample (typically 5-10 mg)
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are properly calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the substituted benzaldehyde sample into a TGA pan.
-
TGA Measurement: Place the sample pan into the TGA furnace.
-
Heating Program: Begin the analysis by heating the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/minute) under a continuous flow of an inert gas like nitrogen.[15][16]
-
Data Collection: The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The resulting plot of mass vs. temperature is called a thermogram. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The first derivative of this curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of decomposition.[14] This temperature provides a quantitative measure of the compound's thermal stability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. The effect of substitution on the thermal decomposition of gaseous benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. etamu.edu [etamu.edu]
A Comparative Guide to the Synthetic Applications of 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic utility of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to a scarcity of published data for this specific reagent, this document establishes a framework for its use by presenting detailed, standard protocols for key organic reactions. Performance and yield data from a structurally similar and well-documented alternative, 3-Chloro-4-fluorobenzaldehyde, are provided for comparative analysis.
The unique electronic properties imparted by the chloro and trifluoromethoxy substituents—strong electron-withdrawing effects and increased lipophilicity—make this compound a promising, albeit underexplored, building block for creating novel molecular scaffolds.
Section 1: Synthesis of Imines (Schiff Bases)
Imines are valuable intermediates in organic synthesis and are prevalent in many biologically active compounds. The condensation reaction between an aldehyde and a primary amine is a fundamental method for their preparation.
Logical Workflow for Imine Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of an imine from an aldehyde and a primary amine.
Caption: General workflow for acid-catalyzed imine synthesis.
Experimental Protocol: Imine Synthesis
This protocol is a general method applicable to aromatic aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the selected benzaldehyde (10 mmol) in 20 mL of ethanol.
-
Reagent Addition: Add an equimolar amount of the desired primary amine (10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-80°C) and stir for 12-15 hours.
-
Monitoring: Track the reaction's progress by periodically taking aliquots and analyzing them using Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Place the concentrated solution in an ice bath to induce crystallization of the imine product.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol. Allow the purified imine to air dry.
Comparative Data: Alternative Aldehyde
| Starting Aldehyde | Amine | Product | Yield (%) | Reference |
| 3-Chloro-4-fluorobenzaldehyde | Various Anilines | Substituted Imines | High (not specified) | [1] |
| Ferrocene carbaldehyde | Various Amines | Ferrocenyl Imines | 69-95% | [2] |
Table 1: Reported yields for imine synthesis using alternative aromatic aldehydes.
Section 2: Synthesis of Stilbene Derivatives (Wittig Reaction)
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes and phosphorus ylides. This method is particularly effective for synthesizing both symmetrical and asymmetrical stilbenes, which are precursors to numerous compounds with applications in materials science and pharmacology.
Synthetic Pathway: Wittig Reaction
The diagram below outlines the two-stage process for synthesizing stilbene derivatives via the Wittig reaction, starting from a benzyl halide.
Caption: Synthetic pathway for stilbenes via the Wittig reaction.
Experimental Protocol: Wittig Reaction for Stilbene Synthesis
This two-part protocol is a standard method for preparing stilbene derivatives.
Part 1: Preparation of the Wittig Salt
-
Dissolve the desired benzyl halide (e.g., 4-methoxybenzyl chloride, 10 mmol) and triphenylphosphine (10 mmol) in dry toluene.
-
Heat the mixture to reflux for 24 hours, during which the phosphonium salt will precipitate.
-
Cool the mixture, collect the salt by filtration, wash with cold toluene, and dry under vacuum.
Part 2: Ylide Formation and Reaction with Aldehyde
-
Suspend the prepared benzyltriphenylphosphonium salt (10 mmol) in dry methanol in a flask under an inert atmosphere (e.g., nitrogen).
-
Add a solution of sodium methoxide (10 mmol) in dry methanol dropwise to the suspension. Stir at room temperature until the characteristic orange-red color of the ylide appears.
-
Add a solution of this compound (10 mmol) in dry methanol to the ylide solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding water. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude stilbene (typically an E/Z mixture) by column chromatography on silica gel.
Comparative Data: Alternative Aldehydes in Stilbene Synthesis
Specific yield data for the Wittig reaction with this compound is not available. The table below presents results for similar reactions, which can be used to estimate potential outcomes.[3]
| Phosphonium Salt Precursor | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Substituted Benzyl Bromide | Various Benzaldehydes | E-Stilbenes | 48-99% | 99:1 | [3] |
| 3,5-Dimethoxybenzyl Chloride | Various Aryl Aldehydes | Hydroxylated Stilbenes | Quantitative | E-isomers | [3] |
Table 2: Reported yields for stilbene synthesis via Wittig-type reactions.
Conclusion
This compound presents itself as a versatile, yet underutilized, reagent in synthetic chemistry. The protocols and comparative data provided in this guide offer a foundational framework for its incorporation into research and development pipelines. The strong electron-withdrawing nature of its substituents is expected to influence reactivity, potentially requiring optimization of the standard conditions presented here. Researchers are encouraged to use this guide as a starting point for exploring the synthesis of novel compounds with potentially enhanced biological activity or material properties.
References
Performance of 3-Chloro-4-(trifluoromethoxy)benzaldehyde in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethoxy group on the benzaldehyde ring significantly influences its reactivity, enhancing the electrophilicity of the carbonyl carbon. This guide provides a comparative analysis of the performance of this compound in several key reaction types, supported by available experimental data and detailed protocols for analogous transformations.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a crossed-aldol condensation, is a fundamental carbon-carbon bond-forming reaction used to synthesize chalcones and other α,β-unsaturated ketones. The reactivity of the benzaldehyde derivative is a critical factor in the success of this reaction. Electron-withdrawing groups on the aromatic ring are known to increase the rate of reaction by making the carbonyl carbon more susceptible to nucleophilic attack.
Table 1: Comparison of Substituted Benzaldehydes in Claisen-Schmidt Condensation with Acetophenone
| Benzaldehyde Derivative | Substituents | Electronic Effect | Expected Reactivity |
| Benzaldehyde | None | Neutral | Baseline |
| 4-Chlorobenzaldehyde | -Cl (para) | Electron-withdrawing | Higher than benzaldehyde |
| 4-(Trifluoromethyl)benzaldehyde | -CF3 (para) | Strongly electron-withdrawing | High |
| This compound | -Cl (meta), -OCF3 (para) | Strongly electron-withdrawing | Expected to be High |
| 4-Methoxybenzaldehyde | -OCH3 (para) | Electron-donating | Lower than benzaldehyde |
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
This protocol is a general procedure and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and an appropriate ketone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Reaction Initiation: While stirring, add an aqueous solution of a base (e.g., 10% NaOH) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated product is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde's carbonyl group is a key determinant of the reaction's success. Benzaldehydes bearing electron-withdrawing substituents are generally more reactive in the Wittig reaction.
Specific experimental data for the Wittig reaction of this compound is limited. However, its performance is expected to be comparable or superior to other benzaldehydes with electron-withdrawing groups.
Table 2: Comparison of Substituted Benzaldehydes in the Wittig Reaction
| Benzaldehyde Derivative | Phosphonium Ylide | Product | Expected Yield |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene | Good |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | 4-Nitrostilbene | High |
| This compound | Benzyltriphenylphosphonium chloride | 3-Chloro-4-(trifluoromethoxy)stilbene | Expected to be High |
| 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | 4-Methoxystilbene | Moderate |
Experimental Protocol: General Procedure for the Wittig Reaction
This is a general protocol and may need to be adapted based on the specific phosphonium ylide and substrate.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the phosphonium salt (1.1 equivalents) in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting colored solution at 0 °C for 1 hour.
-
Reaction: Dissolve the this compound (1 equivalent) in anhydrous THF and add it to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced. The initial formation of the imine is often the rate-limiting step and is facilitated by aldehydes with electron-withdrawing groups.
While specific quantitative data for the reductive amination of this compound is not extensively documented, its enhanced electrophilicity suggests it would be a highly suitable substrate for this transformation.
Table 3: Comparison of Benzaldehyde Derivatives in Reductive Amination
| Benzaldehyde Derivative | Amine | Reducing Agent | Expected Product | Expected Yield |
| Benzaldehyde | Benzylamine | Sodium triacetoxyborohydride | Dibenzylamine | Good |
| 4-Fluorobenzaldehyde | Aniline | Sodium cyanoborohydride | N-(4-Fluorobenzyl)aniline | Good |
| This compound | Morpholine | Sodium triacetoxyborohydride | 4-(3-Chloro-4-(trifluoromethoxy)benzyl)morpholine | Expected to be High |
| 4-Anisaldehyde | Methylamine | Sodium borohydride | N-Methyl-4-methoxybenzylamine | Moderate to Good |
Experimental Protocol: General Procedure for Reductive Amination
This protocol is a general guideline and may require optimization.
-
Imine Formation: In a flask, dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). If the amine is an acid salt, a base (e.g., triethylamine) may be added. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography or distillation.
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The aldehyde functionality can participate in cyclization reactions to form a wide range of heterocyclic systems. For example, it can be used in multi-component reactions like the Biginelli or Hantzsch reactions to produce substituted dihydropyrimidinones and dihydropyridines, respectively.
The electron-withdrawing nature of the substituents on the benzaldehyde ring can influence the reaction rates and yields in these syntheses.
Experimental Workflow for Heterocycle Synthesis (General)
Safety Operating Guide
Proper Disposal of 3-Chloro-4-(trifluoromethoxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 3-Chloro-4-(trifluoromethoxy)benzaldehyde, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a halogenated aromatic aldehyde. Adherence to these protocols is essential to mitigate risks and ensure responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.[3][5]
Segregation and Collection of Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[6][7] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complicate the treatment process.[7][8]
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container: Use a designated, leak-proof container made of a compatible material, such as polyethylene.[3] The container should have a secure screw-top cap.
-
Label the Container: Clearly label the waste container as "Halogenated Organic Waste."[5][6] The label should also include the full chemical name: "this compound" and any other components of the waste stream. Affix a hazardous waste tag as required by your institution's environmental health and safety (EHS) department.[8]
-
Accumulate Waste: Collect the waste in the designated container, ensuring it is kept closed when not in use.[8] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Avoid Contamination: Do not mix this waste with other categories of chemical waste, such as acids, bases, heavy metals, or non-halogenated organic solvents.[7][8]
Recommended Disposal Method: Incineration
The primary and recommended method for the disposal of this compound is high-temperature incineration.[1] This process effectively destroys the compound, minimizing its environmental impact.
Halogenated organic wastes require specialized incinerators equipped with afterburners and flue gas scrubbers to neutralize acidic gases (like hydrogen chloride and hydrogen fluoride) that are produced during combustion.[1][9]
| Parameter | Specification | Rationale |
| Disposal Technology | High-Temperature Incineration | Ensures complete destruction of the halogenated organic compound.[1] |
| Incineration Temperature | >850°C (typically 1100°C for >1% halogen content) | Necessary for the complete breakdown of halogenated compounds.[10][11] |
| Required Equipment | Afterburner and Flue Gas Scrubber | To capture and neutralize hazardous combustion byproducts like HCl and HF.[1][9] |
Unsuitable Disposal Methods
-
Landfill: Direct landfilling of halogenated organic waste is not an environmentally sound practice and is often restricted by regulations due to the potential for soil and groundwater contamination.
-
Sewer/Drain Disposal: Never dispose of this compound down the drain.[5] This can damage plumbing, interfere with wastewater treatment processes, and lead to environmental pollution.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.
Experimental Protocol Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. toolkit.pops.int [toolkit.pops.int]
Personal protective equipment for handling 3-Chloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound is a halogenated aromatic aldehyde and should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes.[1] In situations with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling organic substances. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving may be necessary for extended handling.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect the skin and clothing from splashes.[2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect feet from spills.[5] |
| Respiratory Protection | Respirator (if needed) | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6] If these controls are insufficient, a respirator may be required.[3] |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4] An eyewash station and emergency shower must be readily accessible.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use non-sparking tools and equipment to prevent ignition.[6]
-
Dissolving: When dissolving the compound, add the solvent slowly to avoid splashing. If heating is required, use a controlled heating source like a heating mantle, not an open flame.[5]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[2][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Halogenated Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Container Management: Keep the waste container securely closed when not in use and store it in a cool, well-ventilated area away from incompatible materials.[8][9]
-
Contaminated Materials: All disposables, such as gloves, pipette tips, and absorbent pads used for spills, must also be disposed of in the designated hazardous waste container.[10]
Emergency Spill Procedures:
-
Minor Spills (inside a fume hood): Absorb the spill with an inert material like sand or vermiculite.[8][11] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[10]
-
Major Spills: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[10]
Safe Handling Workflow
References
- 1. uah.edu [uah.edu]
- 2. hmc.edu [hmc.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. synquestlabs.com [synquestlabs.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
